UDP-3-O-acyl-GlcNAc
説明
特性
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N3O19P2/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43)/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSJGZGYQDNRRX-MPLCHSTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N3O19P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102965 | |
| Record name | UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetyl-alpha-D-glucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701102965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108636-29-9 | |
| Record name | Uridine 5′-(trihydrogen diphosphate), P′-[2-(acetylamino)-2-deoxy-3-O-[(3R)-3-hydroxy-1-oxotetradecyl]-α-D-glucopyranosyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108636-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Udp-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108636299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetyl-alpha-D-glucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701102965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling a Key Player in Bacterial Armor: A Technical Guide to UDP-3-O-acyl-GlcNAc
For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the discovery, biosynthesis, and critical significance of Uridine diphosphate-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc) in bacteria. This crucial molecule stands at the crossroads of bacterial survival and pathogenesis, offering a compelling target for novel antimicrobial strategies.
Discovery and Core Significance
Uridine diphosphate-3-O-(R)-3-hydroxyacyl-N-acetylglucosamine was identified as a key intermediate in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) that forms the outer monolayer of the outer membrane in most Gram-negative bacteria.[1][2] The discovery of this molecule was a pivotal moment in understanding the construction of the bacterial cell envelope. Its central role lies in being the product of the first committed step in the Lipid A biosynthetic pathway, making it essential for bacterial growth, viability, and virulence.[1][3][4] The enzymes in this pathway are highly conserved across many pathogenic Gram-negative bacteria, rendering them attractive targets for the development of new antibiotics.
The Biosynthetic Pathway: A Trio of Essential Enzymes
The synthesis of this compound and its subsequent conversion is a meticulously orchestrated process catalyzed by a series of cytoplasmic enzymes. This pathway represents a critical chokepoint in the formation of the bacterial outer membrane.
LpxA: The Initiating Acyltransferase
The biosynthesis commences with the action of UDP-N-acetylglucosamine acyltransferase (LpxA). This enzyme catalyzes the reversible transfer of a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). The reaction is thermodynamically unfavorable, with an equilibrium constant of approximately 0.01, meaning the reverse reaction is favored.
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Substrate Specificity: LpxA exhibits remarkable specificity for the length of the R-3-hydroxyacyl chain, which varies between bacterial species. For instance, Escherichia coli LpxA preferentially utilizes R-3-hydroxymyristoyl-ACP (a 14-carbon chain), while the Pseudomonas aeruginosa enzyme favors R-3-hydroxydecanoyl-ACP (a 10-carbon chain).
LpxC: The Committed Step and Prime Drug Target
The product of the LpxA reaction, UDP-3-O-(R)-3-hydroxyacyl-GlcNAc, is then acted upon by the enzyme UDP-3-O-(R)-3-hydroxyacyl-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloamidase that catalyzes the irreversible removal of the N-acetyl group from this compound. This deacetylation is the first committed and irreversible step in Lipid A biosynthesis, making LpxC a highly attractive target for the development of novel antibiotics. Inhibition of LpxC leads to the depletion of Lipid A precursors, compromising the integrity of the outer membrane and ultimately causing bacterial cell death.
LpxD: The Second Acylation
Following deacetylation by LpxC, the resulting UDP-3-O-(R)-3-hydroxyacyl-glucosamine serves as the substrate for UDP-3-O-(R)-3-hydroxyacyl-glucosamine N-acyltransferase (LpxD). This enzyme catalyzes the transfer of a second (R)-3-hydroxyacyl chain from ACP to the free amino group of the glucosamine, forming UDP-2,3-diacyl-glucosamine. Like LpxA, LpxD also exhibits acyl chain length specificity that contributes to the final structure of Lipid A in a given bacterial species.
Signaling Pathway of the Initial Steps in Lipid A Biosynthesis
Caption: Initial enzymatic steps in the biosynthesis of Lipid A, starting from UDP-GlcNAc.
Quantitative Data
Precise quantitative data for this compound levels in bacteria are not extensively reported in the literature, as it is a transient intermediate. However, kinetic parameters of the enzymes involved in its synthesis and degradation provide valuable insights into the pathway's efficiency.
| Enzyme | Organism | Substrate(s) | Km | kcat | Reference |
| LpxA | Escherichia coli | UDP-GlcNAc | 2.5 mM | 1.1 min-1 | |
| (R)-3-hydroxymyristoyl-ACP | 1.9 µM | ||||
| LpxC | Escherichia coli | UDP-3-O-[(R)-3-hydroxymyristoyl]-GlcNAc | 1.5 µM | 1.7 min-1 | |
| LpxD | Escherichia coli | UDP-3-O-[(R)-3-hydroxymyristoyl]-GlcN | 10 µM | 1.3 min-1 | |
| (R)-3-hydroxymyristoyl-ACP | 0.5 µM |
Experimental Protocols
The study of this compound and the enzymes that metabolize it involves a variety of biochemical and analytical techniques.
In Vitro Assay for LpxA Activity
This protocol is adapted from methodologies described in the literature for monitoring the conversion of radiolabeled UDP-GlcNAc to its acylated product.
Objective: To measure the acyltransferase activity of LpxA.
Materials:
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[α-32P]UDP-GlcNAc
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(R)-3-hydroxyacyl-ACP (donor substrate)
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Purified LpxA enzyme
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Reaction buffer (e.g., 40 mM HEPES, pH 8.0)
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Bovine Serum Albumin (BSA)
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LpxC inhibitor (to prevent product degradation)
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Thin Layer Chromatography (TLC) plates (silica gel)
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TLC developing solvent (e.g., chloroform/methanol/water/acetic acid in appropriate ratios)
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Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing reaction buffer, BSA, LpxC inhibitor, and the acyl donor substrate.
-
Initiate the reaction by adding a known amount of purified LpxA enzyme and [α-32P]UDP-GlcNAc.
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Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
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Stop the reaction by adding a quenching solution (e.g., an equal volume of ethanol).
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Spot a small aliquot of the reaction mixture onto a silica (B1680970) TLC plate.
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Develop the TLC plate in the appropriate solvent system to separate the substrate ([α-32P]UDP-GlcNAc) from the more hydrophobic product ([α-32P]this compound).
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Dry the TLC plate and visualize the radioactive spots using a phosphorimager or by exposing it to autoradiography film.
-
Quantify the amount of product formed by measuring the radioactivity of the corresponding spot.
Workflow for In Vitro LpxA Activity Assay
Caption: A stepwise workflow for determining LpxA enzyme activity in vitro.
Detection and Quantification of UDP-GlcNAc and its Derivatives
Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the structural characterization and quantification of these molecules. More recently, enzymatic microplate assays have been developed for sensitive quantification.
Objective: To detect and quantify UDP-GlcNAc and its acylated derivatives from bacterial cell extracts.
Materials:
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Bacterial cell culture
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Extraction solvents (e.g., chloroform, methanol, water)
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High-Performance Liquid Chromatography (HPLC) system
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Mass Spectrometer (e.g., ESI-MS)
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NMR Spectrometer
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For enzymatic assay: O-GlcNAc transferase (OGT), acceptor peptide, detection antibody.
Procedure (General Outline for LC-MS):
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Grow bacterial cells to the desired growth phase.
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Harvest the cells by centrifugation.
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Extract polar metabolites, including UDP-sugars, using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).
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Separate the extracted metabolites using HPLC, often with an anion-exchange column.
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Analyze the eluting fractions by mass spectrometry to identify and quantify UDP-GlcNAc and its derivatives based on their mass-to-charge ratio.
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For structural confirmation, purified compounds can be analyzed by NMR spectroscopy.
Significance in Drug Development
The essentiality of the Lipid A biosynthetic pathway and the conservation of its enzymes among Gram-negative bacteria make it a fertile ground for the discovery of novel antibiotics. The absence of this pathway in mammals enhances the therapeutic potential of targeting these enzymes, minimizing the risk of off-target effects.
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LpxC as a Prime Target: As LpxC catalyzes the first committed step, it has been the most intensely studied target in this pathway. Numerous potent inhibitors of LpxC have been developed, some of which have shown promising antibacterial activity in preclinical studies.
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LpxA and LpxD as Additional Targets: While LpxC has received the most attention, LpxA and LpxD also represent viable targets for antibiotic development. Inhibitors of these enzymes would also disrupt the crucial Lipid A synthesis, leading to bacterial cell death.
The continued exploration of the biosynthesis of this compound and the enzymes involved will undoubtedly fuel the development of the next generation of antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-acyl carrier protein specificity of UDP-GlcNAc acyltransferases from gram-negative bacteria: relationship to lipid A structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and reactivity of LpxD, the N-acyltransferase of lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of lipid A precursors in Escherichia coli. A cytoplasmic acyltransferase that converts UDP-N-acetylglucosamine to UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of the Wall: An In-depth Technical Guide to the UDP-3-O-acyl-GlcNAc Biosynthetic Pathway in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
The outer membrane of Gram-negative bacteria, such as Escherichia coli, serves as a formidable barrier against environmental insults and antibiotics. A key component of this membrane is lipopolysaccharide (LPS), which is essential for the viability of most of these bacteria. The hydrophobic anchor of LPS, known as Lipid A, is synthesized through a conserved series of enzymatic reactions known as the Raetz pathway. The initial and committed steps of this pathway, leading to the formation and processing of UDP-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc), represent a critical chokepoint in bacterial survival and a prime target for the development of novel antimicrobial agents. This technical guide provides a detailed exploration of this crucial segment of the Lipid A biosynthetic pathway in E. coli, offering insights into the enzymes, their kinetics, and the experimental methodologies used to study them.
The Raetz Pathway: An Overview of Lipid A Biosynthesis
The biosynthesis of Lipid A in E. coli is a nine-step enzymatic pathway that takes place in the cytoplasm and at the inner membrane.[1] The pathway begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) and culminates in the synthesis of Kdo2-Lipid A, the minimal LPS structure required for the viability of most Gram-negative bacteria.[2] The enzymes involved in the initial stages of this pathway are LpxA, LpxC, and LpxD, which are responsible for the formation and modification of this compound.
The first six enzymes of the Raetz pathway are essential for bacterial viability, making them attractive targets for antibiotic development.[2] These enzymes are LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK.
Below is a diagram illustrating the initial steps of the Raetz pathway leading to the formation of UDP-2,3-diacylglucosamine.
Key Enzymes and Their Quantitative Data
The initial enzymes of the Raetz pathway, LpxA, LpxC, and LpxD, are soluble cytoplasmic proteins that carry out the first three steps of Lipid A biosynthesis. Their activities are critical for the overall flux of the pathway.
LpxA (UDP-N-acetylglucosamine Acyltransferase)
LpxA catalyzes the first, reversible step of the pathway: the transfer of an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-GlcNAc.[2] In E. coli, LpxA is highly selective for a 14-carbon acyl chain, (R)-3-hydroxymyristate.[2]
| Parameter | Value | Substrate(s) | Conditions | Reference |
| Ki (Peptide 920) | ~50 nM | R-3-hydroxymyristoyl-ACP | Competitive with acyl-ACP | |
| IC50 (Compound 1) | 1.4 µM | - | In vitro assay | |
| IC50 (Compound 2) | 4.8 µM | - | In vitro assay |
LpxC (UDP-3-O-acyl-N-acetylglucosamine Deacetylase)
LpxC catalyzes the second and committed step of Lipid A biosynthesis: the deacetylation of UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine. This irreversible reaction drives the pathway forward. LpxC is a zinc-dependent metalloenzyme and a major target for antibiotic development.
| Parameter | Value | Substrate(s) | Conditions | Reference |
| Km | 2 µM | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (natural) | - | |
| kcat | 1.5 s-1 | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (natural) | - | |
| Km | 367 µM | UDP-3-O-(N-hexyl-propionamide)-N-acetylglucosamine (surrogate) | - | |
| kcat | 0.36 s-1 | UDP-3-O-(N-hexyl-propionamide)-N-acetylglucosamine (surrogate) | - | |
| Ki (L-161,240) | 50 nM | - | Competitive inhibitor | |
| Ki (CHIR-090) | 5 nM (initial), 0.5 nM (isomerized) | - | Two-step, slow, tight-binding inhibitor | |
| IC50 (BB-78484) | 400 ± 90 nM | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | In vitro assay | |
| IC50 (BB-78485) | 160 ± 70 nM | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | In vitro assay |
LpxD (UDP-3-O-acyl-glucosamine N-acyltransferase)
LpxD catalyzes the third step, transferring a second (R)-3-hydroxymyristoyl chain from ACP to the amino group of UDP-3-O-((R)-3-hydroxymyristoyl)-glucosamine, forming UDP-2,3-diacylglucosamine.
LpxH (UDP-diacylglucosamine Pyrophosphohydrolase)
LpxH is a peripheral membrane protein that catalyzes the fourth step: the cleavage of the pyrophosphate bond of UDP-2,3-diacylglucosamine to yield 2,3-diacylglucosamine-1-phosphate (Lipid X) and UMP.
| Parameter | Value | Organism | Substrate | Conditions | Reference |
| KM | 68.1 ± 6.7 µM | K. pneumoniae | UDP-DAGn | - | |
| Vmax | 554.1 ± 51.0 µmol/mg/min | K. pneumoniae | UDP-DAGn | - | |
| KM | 61.7 µM | E. coli | UDP-2-N,3-O-bis((3R)-3-hydroxytetradecanoyl)-alpha-D-glucosamine | Assays with partially purified enzyme | |
| Vmax | 17.2 µmol/min/mg | E. coli | - | Assays with partially purified enzyme |
LpxB (Lipid A Disaccharide Synthase)
LpxB, a peripheral membrane protein, catalyzes the fifth step of the pathway: the condensation of UDP-2,3-diacylglucosamine and Lipid X to form the disaccharide backbone of Lipid A.
Specific Km and Vmax values for E. coli LpxB were not explicitly stated in the reviewed literature; however, the velocity as a function of substrate concentration was fit to the Michaelis-Menten equation.
LpxK (Tetraacyldisaccharide 4'-kinase)
LpxK is an essential inner membrane kinase that catalyzes the phosphorylation of the 4'-position of the disaccharide intermediate to form Lipid IVA.
| Parameter | Value | Substrate(s) | Conditions | Reference |
| Specific Activity | 22 nmol/min/mg | Disaccharide-1-phosphate, ATP | Crude E. coli membrane extract from a plasmid-containing strain | |
| kcat (estimated) | 2.1 s-1 | - | Calculated from specific activity | |
| Km (estimated) | 40 µM | Disaccharide-1-phosphate | Estimated from a figure |
Experimental Protocols
Detailed methodologies are crucial for the study of the Raetz pathway enzymes. Below are summaries of key experimental protocols.
Expression and Purification of LpxC
A common method for obtaining purified LpxC involves overexpressing the protein in an E. coli expression system, such as BL21(DE3), using a plasmid vector like pET-24a containing the lpxC gene.
Detailed Steps:
-
Transformation and Culture: Transform E. coli BL21(DE3) cells with a plasmid containing the lpxC gene (e.g., pET-24a/LpxC). Grow a 3-liter culture to an optical density at 600 nm of 0.6.
-
Induction: Add IPTG to a final concentration of 0.4 mM and incubate for an additional 3 hours at 25°C to induce protein expression.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in an appropriate buffer (e.g., 10 mM potassium phosphate, pH 8.0) and lyse the cells using sonication on ice.
-
Purification: Centrifuge the lysate to remove cell debris. The resulting supernatant containing the soluble LpxC protein is then subjected to purification, often using affinity chromatography such as Ni-NTA for His-tagged proteins.
LpxC Activity Assay
The activity of LpxC is typically measured by monitoring the deacetylation of its substrate. A common method involves detecting the free amine product.
Detailed Steps:
-
Reaction Setup: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and the purified LpxC enzyme. For inhibitor studies, the compound of interest is typically added in a small volume of DMSO.
-
Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period, for example, 30 minutes.
-
Reaction Termination and Product Detection: Stop the reaction by adding a strong base, such as 0.625 M sodium hydroxide. This step also serves to hydrolyze the 3-O-acyl ester. After a short incubation, neutralize the reaction with acetic acid. The product, UDP-glucosamine, can then be detected by derivatization with a fluorogenic reagent like o-phthaldialdehyde (OPA), which reacts with the primary amine of the product to generate a fluorescent signal.
-
Quantification: Measure the fluorescence to determine the amount of product formed, which is directly proportional to the enzyme activity.
Expression and Purification of LpxD
Similar to LpxC, LpxD can be overexpressed in E. coli and purified using affinity and size-exclusion chromatography.
Detailed Steps:
-
Expression: E. coli Rosetta (DE3)/pLysS cells harboring an LpxD expression plasmid are grown at 37°C to an A600 of 0.5. Protein expression is induced with 1 mM IPTG for 3.5 hours.
-
Cell Lysis: Harvested cells are resuspended in a buffer containing 40 mM potassium phosphate (pH 8.0), 200 mM NaCl, 1 mM DTT, 10% glycerol, and 20 mM imidazole. Cells are lysed using a French press.
-
Purification: The cell-free extract is loaded onto a Ni-NTA column. After washing, LpxD is eluted with a buffer containing 150 mM imidazole. The eluate is further purified by size-exclusion chromatography on a Superdex-200 column.
LpxD Activity Assay
The N-acyltransferase activity of LpxD is assayed by monitoring the transfer of a radiolabeled acyl chain to the acceptor substrate.
Detailed Steps:
-
Substrate Preparation: The acceptor substrate, [α-32P]-UDP-3-O-(R-3-hydroxymyristoyl)-α-D-glucosamine, and the acyl donor, R,S-3-hydroxymyristoyl-ACP, are prepared as previously described.
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Reaction Mixture: The assay mixture contains the radiolabeled acceptor substrate, the acyl donor, and the purified LpxD enzyme in an appropriate buffer.
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Product Separation and Detection: The reaction is incubated, and the radiolabeled product, UDP-2,3-diacylglucosamine, is separated from the unreacted substrate, typically by thin-layer chromatography (TLC). The amount of product is quantified by autoradiography or phosphorimaging.
Expression and Purification of LpxH
Recombinant LpxH can be expressed in E. coli and purified to homogeneity.
Detailed Steps:
-
Expression: E. coli BL21(DE3) cells are transformed with an LpxH expression plasmid. Cells are grown at 37°C to an OD600 of 0.5 and induced with 1 mM IPTG for 3 hours.
-
Lysis: Harvested cells are resuspended in a lysis buffer (20 mM HEPES, pH 8.0, 200 mM NaCl) and lysed using a French press.
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Purification: The soluble fraction of the cell lysate is subjected to affinity chromatography (e.g., Ni-NTA) followed by further purification steps as needed.
LpxH Activity Assay
The pyrophosphatase activity of LpxH can be measured using a coupled enzyme assay.
Detailed Steps:
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Reaction Setup: Two reaction mixtures are prepared. One contains the substrate UDP-2,3-diacylglucosamine (UDP-DAGn), and the other contains the LpxH enzyme and any potential inhibitors. Both mixtures are prepared in a buffer containing 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, and 1 mM DTT.
-
Reaction Initiation: The reaction is initiated by mixing equal volumes of the substrate and enzyme mixtures and incubating at 37°C.
-
Coupled Reaction and Detection: The product of the LpxH reaction, Lipid X, can be dephosphorylated by a coupled phosphatase (e.g., LpxE). The released inorganic phosphate can then be detected colorimetrically.
Expression and Purification of LpxB
LpxB, a peripheral membrane protein, can be purified using His-tagged constructs.
Detailed Steps:
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Expression: E. coli C41(DE3) cells harboring a protease-cleavable His10-tagged LpxB construct are grown and induced.
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Lysis: Cells are lysed in a buffer containing 50 mM sodium phosphate (pH 8.0), 250 mM NaCl, 25 mM imidazole, 10 mM β-mercaptoethanol, and 20% glycerol.
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Purification: The lysate is applied to a Ni-NTA column. After washing, the protein is eluted with a buffer containing 300 mM imidazole. The His-tag can be removed by TEV protease digestion, followed by a second Ni-NTA step to remove the protease and uncleaved protein.
LpxB Activity Assay
The glycosyltransferase activity of LpxB is measured by monitoring the formation of the disaccharide product from radiolabeled Lipid X.
Detailed Steps:
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Substrate Preparation: 32P-labeled Lipid X is prepared from an appropriate E. coli mutant strain. The other substrate, UDP-2,3-diacylglucosamine, is prepared enzymatically.
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Reaction Mixture: The assay is typically performed in a mixed micelle system containing Triton X-100. The reaction mixture includes the radiolabeled Lipid X, UDP-2,3-diacylglucosamine, and the purified LpxB enzyme.
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Product Analysis: The reaction is stopped, and the products are separated by thin-layer chromatography (TLC). The radiolabeled disaccharide product is visualized and quantified by autoradiography.
Conclusion
The initial steps of the Raetz pathway in E. coli, centered around the biosynthesis and modification of this compound, are fundamental to the construction of the bacterial outer membrane and, consequently, to bacterial survival. The essential nature of the enzymes involved, particularly LpxA, LpxC, and LpxD, has made them focal points for the discovery of novel antibiotics. A thorough understanding of the biochemical and kinetic properties of these enzymes, coupled with robust experimental protocols for their study, is paramount for the successful development of inhibitors. This guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers dedicated to combating the growing threat of antibiotic-resistant Gram-negative bacteria. The quantitative data and detailed methodologies presented herein are intended to facilitate further research and accelerate the discovery of new therapeutic agents that target this critical bacterial pathway.
References
The Dawn of Endotoxin Research: An In-depth Technical Guide to the Early Identification of UDP-3-O-acyl-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate outer membrane of Gram-negative bacteria, a formidable barrier against many antibiotics, is largely composed of lipopolysaccharide (LPS), also known as endotoxin. The hydrophobic anchor of LPS, Lipid A, is essential for bacterial viability and is a potent elicitor of the host immune response. The biosynthesis of Lipid A, a complex multi-step process known as the Raetz pathway, has been a subject of intense research for decades, not only for its fundamental biological importance but also as a prime target for the development of novel antibacterial agents. A key intermediate in this pathway is UDP-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc), the product of the first committed step in Lipid A synthesis. This technical guide delves into the early seminal studies that led to the identification and characterization of this crucial molecule and the enzymes responsible for its formation and subsequent modification, laying the groundwork for our current understanding of Gram-negative bacterial physiology and providing a platform for innovative drug discovery.
The Raetz Pathway: A Conceptual Overview
The biosynthesis of Lipid A begins in the cytoplasm of Gram-negative bacteria. The pathway is initiated by the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). This is followed by a series of enzymatic reactions including deacetylation, further acylation, phosphorylation, and glycosylation, ultimately leading to the formation of the complex Lipid A molecule. The early identification of the intermediates and enzymes in this pathway was a monumental task, pioneered by the laboratory of Christian R. H. Raetz.[1]
Figure 1. Early steps of the Raetz pathway for Lipid A biosynthesis.
Key Enzymes in the Early Pathway
The initial steps of the Raetz pathway are catalyzed by two crucial enzymes that were the focus of early research:
-
UDP-N-acetylglucosamine acyltransferase (LpxA): This enzyme catalyzes the first, reversible step of the pathway: the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-GlcNAc.[2][3] The reaction is thermodynamically unfavorable, with the equilibrium favoring the reactants.[1]
-
UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC): LpxC catalyzes the second and first irreversible step of Lipid A biosynthesis: the deacetylation of this compound to produce UDP-3-O-acyl-glucosamine and acetate. This step commits the molecule to the Lipid A biosynthetic pathway. LpxC is a zinc-dependent metalloenzyme and has been a primary target for the development of novel antibiotics against Gram-negative bacteria.
Experimental Protocols from Early Studies
The identification of this compound and the characterization of LpxA and LpxC relied on a combination of genetic, biochemical, and analytical techniques. The following sections detail the methodologies adapted from the pioneering work in this field.
Preparation of Radiolabeled Substrates
A cornerstone of the early assays was the use of radiolabeled precursors to track the enzymatic reactions.
-
Synthesis of [α-³²P]UDP-GlcNAc: This was a critical reagent for monitoring the activity of LpxA. The synthesis was typically performed enzymatically from [α-³²P]UTP and glucosamine-1-phosphate using UDP-GlcNAc pyrophosphorylase.
Enzymatic Assay for LpxA Activity
The initial assays for LpxA activity monitored the formation of a radiolabeled product that was separable from the substrate by thin-layer chromatography (TLC).
-
Reaction Mixture:
-
40 mM HEPES buffer, pH 8.0
-
10 µM R-3-hydroxymyristoyl-ACP
-
10 µM [α-³²P]UDP-GlcNAc (specific activity of ~2 x 10⁶ cpm/nmol)
-
1 mg/mL bovine serum albumin (BSA)
-
Enzyme source (purified LpxA or cell-free extract)
-
-
Procedure:
-
The reaction was initiated by the addition of the enzyme.
-
Incubation was carried out at 30°C for a defined period (e.g., 10-30 minutes).
-
The reaction was stopped by spotting an aliquot onto a silica (B1680970) gel TLC plate.
-
The TLC plate was developed in a solvent system such as chloroform/methanol/water/acetic acid (25:15:4:2, v/v/v/v).
-
The radioactive spots corresponding to the substrate ([α-³²P]UDP-GlcNAc) and the product ([α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc) were visualized by autoradiography and quantified by scintillation counting.
-
Figure 2. Experimental workflow for the early LpxA enzymatic assay.
Enzymatic Assay for LpxC Activity
The assay for LpxC activity utilized the product of the LpxA reaction as its substrate.
-
Substrate Preparation: [α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc was generated in a scaled-up LpxA reaction and purified by chromatography.
-
Reaction Mixture:
-
40 mM MES buffer, pH 6.0
-
Substrate: [α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc
-
Enzyme source (purified LpxC or cell-free extract)
-
-
Procedure:
-
The reaction was initiated by adding the enzyme.
-
Incubation was performed at 30°C.
-
The reaction was terminated, and the product, [α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, was separated from the substrate by TLC and quantified as described for the LpxA assay.
-
Identification and Structural Characterization
The definitive identification of this compound and its deacetylated product relied on sophisticated analytical techniques.
-
Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight of the novel intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR was used to elucidate the detailed chemical structure of the purified compounds, confirming the position of the acyl chain and the presence or absence of the N-acetyl group.
Quantitative Data from Early Studies
The following tables summarize some of the key quantitative findings from the initial characterization of LpxA, LpxC, and early LpxC inhibitors.
Table 1: Kinetic Parameters of E. coli LpxA
| Substrate | Km (µM) | Reference |
| UDP-GlcNAc | ~10 | |
| R-3-hydroxymyristoyl-ACP | ~10 |
Table 2: Inhibition of E. coli LpxC by Hydroxamic Acid Compounds
| Inhibitor | IC₅₀ (nM) | Reference |
| L-161,240 | ~50 |
Note: The IC₅₀ value for L-161,240 was reported as an inhibition constant (Ki) of approximately 50 nM.
Conclusion
The early studies on the identification of this compound were a landmark achievement in microbial biochemistry. They not only unveiled the initial steps of a fundamental and essential bacterial pathway but also established a new paradigm for antibacterial drug discovery. The meticulous experimental work of Raetz and his colleagues provided the scientific community with the foundational knowledge and methodologies to further explore the intricacies of Lipid A biosynthesis and to develop potent and specific inhibitors of this pathway. The enzymes LpxA and, in particular, LpxC, remain attractive targets for the development of novel antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections. This guide serves as a testament to the power of fundamental research in paving the way for significant therapeutic advancements.
References
The Gateway to Endotoxin Synthesis: A Technical Guide to the Enzymatic Formation of UDP-3-O-acyl-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic formation of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc), the foundational step in the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria and a potent elicitor of the human innate immune response. Understanding the synthesis of its precursors is critical for the development of novel antibacterial agents. This document details the core enzymatic reaction, presents key quantitative data, outlines experimental protocols for its study, and visualizes the associated biological pathways and workflows.
The Core Reaction: LpxA-Catalyzed Acylation
The formation of this compound is the first reaction in the lipid A biosynthetic pathway, often referred to as the Raetz pathway.[1][2] This crucial step is catalyzed by the cytosolic enzyme UDP-N-acetylglucosamine acyltransferase, commonly known as LpxA.[3][4]
LpxA facilitates the reversible transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[5] In Escherichia coli, the preferred acyl donor is R-3-hydroxymyristoyl-ACP (a 14-carbon chain). The reaction establishes an ester linkage, yielding UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc and free ACP.
This initial acylation is thermodynamically unfavorable, with an equilibrium constant (Keq) of approximately 0.01, favoring the reactants. Consequently, the subsequent, irreversible step catalyzed by the deacetylase LpxC is considered the committed step of lipid A biosynthesis. The catalytic mechanism of LpxA involves a conserved histidine residue (His125 in E. coli) acting as a general base to deprotonate the 3-hydroxyl group of UDP-GlcNAc, facilitating its nucleophilic attack on the thioester carbonyl of the acyl-ACP.
References
- 1. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Raetz Pathway for Lipid A Biosynthesis: Christian Rudolf Hubert Raetz, MD PhD, 1946–2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lpxA acyl- [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Enzymes of UDP-3-O-acyl-GlcNAc Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc) is a critical intermediate in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) that constitutes the outer leaflet of the outer membrane in most Gram-negative bacteria. The biosynthetic pathway of Lipid A, often referred to as the Raetz pathway, is essential for bacterial viability and pathogenesis, making its enzymes prime targets for the development of novel antibiotics. This guide provides a detailed overview of the four core enzymes directly involved in the synthesis and immediate downstream processing of this compound: LpxA, LpxC, LpxD, and LpxH.
The Raetz Pathway: A Central Hub in Bacterial Outer Membrane Synthesis
The initial steps of Lipid A biosynthesis occur in the cytoplasm and involve a conserved sequence of enzymatic reactions. These reactions build the core disaccharide-diphosphate backbone of Lipid A and attach the primary acyl chains. The inhibition of these steps is often lethal to the bacterium, highlighting their potential as antibacterial targets.[1][2]
LpxA: UDP-N-acetylglucosamine Acyltransferase
LpxA catalyzes the first, reversible step of Lipid A biosynthesis: the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[2][3][4] This reaction is thermodynamically unfavorable, with the equilibrium favoring the reactants.
-
Reaction: (R)-3-hydroxyacyl-[ACP] + UDP-N-acetylglucosamine ⇌ [ACP] + UDP-3-O-((R)-3-hydroxyacyl)-N-acetylglucosamine.
-
Structure and Mechanism: LpxA is a homotrimeric enzyme, with each subunit possessing a distinctive left-handed parallel β-helix fold. The active site is located at the interface between adjacent subunits. Mutagenesis studies suggest that a conserved histidine residue (His125 in E. coli) acts as a general base catalyst to deprotonate the 3-hydroxyl of UDP-GlcNAc, facilitating its nucleophilic attack on the thioester carbonyl of the acyl-ACP. The enzyme's acyl chain selectivity is determined by the geometry of a hydrophobic binding pocket.
| Parameter | Organism | Value | Substrate(s) | Notes |
| Keq | E. coli | ~0.01 | R-3-hydroxymyristoyl-ACP, UDP-GlcNAc | The equilibrium strongly favors the reverse reaction. |
| Km (UDP-GlcNAc) | E. coli (H125A mutant) | Increased | UDP-GlcNAc | His125 is critical for substrate binding and catalysis. |
LpxC: UDP-3-O-acyl-N-acetylglucosamine Deacetylase
LpxC catalyzes the second and committed step in the pathway: the irreversible hydrolysis of the N-acetyl group from this compound. This thermodynamically favorable reaction drives the entire Lipid A pathway forward, making LpxC an essential enzyme and a highly attractive target for antibiotic development.
-
Reaction: UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetylglucosamine + H₂O ⇌ UDP-3-O-[(3R)-3-hydroxymyristoyl]-D-glucosamine + acetate.
-
Structure and Mechanism: LpxC is a zinc-dependent metalloenzyme. The active site contains a catalytic Zn²⁺ ion coordinated by conserved histidine and aspartate residues. The proposed mechanism involves the zinc-activated water molecule acting as a nucleophile to attack the acetyl carbonyl carbon, proceeding through a general acid-base catalyst pair mechanism.
-
Inhibitors: LpxC is the target of numerous potent inhibitors, many of which are hydroxamic acid derivatives that chelate the active site zinc ion.
| Parameter | Organism | Compound | Value | Assay Conditions | Notes |
| kcat/KM | E. coli | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 5 x 10⁶-fold higher than UDP-GlcNAc | N/A | The acyl chain is crucial for efficient catalysis. |
| IC50 | E. coli | BB-78484 | 400 ± 90 nM | 25 µM substrate | Sulfonamide hydroxamic acid inhibitor. |
| IC50 | E. coli | BB-78485 | 160 ± 70 nM | 25 µM substrate | S-2-naphthyl derivative of BB-78484. |
| IC50 | E. coli | L-161,240 | 440 ± 10 nM | 25 µM substrate | Phenyloxazoline hydroxamate inhibitor. |
| MIC90 | P. aeruginosa | CHIR-090 | 4 µg/mL | Broth dilution | Potent LpxC inhibitor. |
| MIC90 | K. pneumoniae | LpxC-4 | 1 µg/mL | Broth dilution | A hydroxamic acid inhibitor. |
LpxD: UDP-3-O-acyl-glucosamine N-acyltransferase
LpxD catalyzes the third step, transferring a second R-3-hydroxyacyl chain from acyl-ACP to the free amino group of UDP-3-O-acyl-glucosamine, the product of the LpxC reaction.
-
Reaction: (3R)-3-hydroxyacyl-[ACP] + UDP-3-O-[(3R)-3-hydroxyacyl]-α-D-glucosamine ⇌ [ACP] + UDP-2-N,3-O-bis[(3R)-3-hydroxyacyl]-α-D-glucosamine.
-
Structure and Mechanism: Similar to LpxA, LpxD is a homotrimer with a left-handed β-helix fold. The enzyme follows a compulsory ordered mechanism where the acyl-ACP binds first, followed by the UDP-sugar substrate. The product, UDP-2,3-diacylglucosamine, dissociates before the ACP. A conserved histidine residue is believed to act as the catalytic base.
| Parameter | Organism | Value | Substrate | Notes |
| KM | E. coli | 3.2 µM | (3R)-3-hydroxytetradecanoyl-ACP | Steady-state kinetics. |
| KM | E. coli | 2.5 µM | UDP-3-O-((3R)-hydroxytetradecanoyl)-α-D-glucosamine | Steady-state kinetics. |
| kcat | E. coli | 23 sec⁻¹ | N/A | Steady-state kinetics. |
LpxH: UDP-diacylglucosamine Pyrophosphohydrolase
LpxH catalyzes the fourth step in the pathway, the cleavage of the pyrophosphate bond of UDP-2,3-diacylglucosamine to yield 2,3-diacylglucosamine 1-phosphate (also known as Lipid X) and UMP.
-
Reaction: UDP-2,3-diacylglucosamine + H₂O → 2,3-diacylglucosamine 1-phosphate + UMP.
-
Structure and Mechanism: LpxH is a metalloenzyme belonging to the calcineurin-like phosphoesterase (CLP) family. It utilizes a binuclear Mn²⁺ cluster in its active site for catalysis. The enzyme hydrolyzes a pyrophosphate bond, which is a unique activity for a CLP family member. Its activity is significantly stimulated by the presence of manganese ions.
| Parameter | Organism | Value | Condition | Notes |
| Activity Stimulation | H. influenzae | >600-fold | In the presence of Mn²⁺ | Unambiguously establishes LpxH as a Mn²⁺-dependent enzyme. |
Experimental Protocols and Workflows
Detailed and reliable experimental protocols are crucial for studying these enzymes and for screening potential inhibitors.
A. General Workflow for Enzyme Characterization
The study of a metabolic enzyme typically follows a logical progression from gene to purified protein, followed by functional and structural characterization.
B. Protocol: Overexpression and Purification of LpxC
This protocol is adapted from established procedures for obtaining purified LpxC variants.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the lpxC gene, often with a polyhistidine tag for purification.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. For less stable mutants, reduce the incubation temperature to 25°C and incubate overnight.
-
Cell Harvest: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol).
-
Lysis: Lyse the cells using a sonicator or a French press on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged LpxC protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, subject the eluted fractions to further purification steps such as ion-exchange chromatography (e.g., DEAE-sepharose) or size-exclusion chromatography.
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.
C. Protocol: Fluorometric LpxC Inhibition Assay
This protocol is based on a homogeneous assay developed to measure LpxC activity by detecting the free amine product.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Substrate: Prepare a stock solution of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine in water.
-
Enzyme: Dilute purified LpxC to the desired concentration in assay buffer.
-
Inhibitors: Prepare serial dilutions of test compounds in DMSO or assay buffer.
-
Detection Reagent: Prepare a solution of o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) in an appropriate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 5 µL of the test compound solution (or DMSO for control).
-
Add 20 µL of the purified LpxC enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution (final concentration typically 25 µM).
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and develop the signal by adding 50 µL of the OPA/NAC detection reagent.
-
Incubate for 10 minutes at room temperature to allow the fluorophore to develop.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The enzymes LpxA, LpxC, LpxD, and LpxH are central to the metabolism of this compound and the construction of Lipid A, a molecule indispensable for the survival of most Gram-negative bacteria. Their essential nature and absence in mammals make them outstanding targets for the development of new antibacterial agents. LpxC, in particular, has been the focus of intense drug discovery efforts, yielding several potent inhibitors. A thorough understanding of the structure, mechanism, and kinetics of these enzymes, facilitated by robust experimental protocols, is paramount for the rational design of next-generation antibiotics to combat the growing threat of multidrug-resistant Gram-negative pathogens.
References
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of UDP-3-O-acyl-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and chemoenzymatic synthesis of Uridine (B1682114) diphosphate-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc), a crucial intermediate in the biosynthesis of Lipid A in Gram-negative bacteria. The synthesis of this molecule and its analogs is of significant interest for the development of novel antibacterial agents and for studying the enzymes involved in the Lipid A pathway.
Introduction
This compound is the substrate for LpxC, a zinc-dependent metalloamidase that catalyzes the second committed step in the biosynthesis of lipid A.[1] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that is essential for their viability.[1][2] Inhibition of the Lipid A pathway, particularly the enzyme LpxC, is a promising strategy for the development of new antibiotics.[1][3] Access to synthetic this compound and its derivatives is therefore critical for enzyme assays, inhibitor screening, and structural biology studies.
This document outlines two primary methodologies for obtaining this compound derivatives: a comprehensive chemical synthesis and a highly efficient one-pot chemoenzymatic approach.
Chemical Synthesis of UDP-3-O-[(R)-3-Hydroxydecanoyl]-GlcNAc
This section details a reliable chemical synthesis for UDP-3-O-[(R)-3-hydroxydecanoyl]-GlcNAc, the native substrate of Pseudomonas aeruginosa LpxC. The strategy involves the synthesis of a modified glycosyl 1-phosphate donor and a 5'-phosphate uridine acceptor, followed by their coupling to form the pyrophosphate linkage. Judicious use of protecting groups is essential to ensure the stability of the final product and intermediates.
Logical Workflow for Chemical Synthesis
Caption: Workflow for the chemical synthesis of this compound.
Experimental Protocol: Chemical Synthesis
Part 1: Synthesis of Modified Glycosyl 1-Phosphate (Donor)
-
Preparation of the Glycosyl Acceptor: Starting from the commercially available 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, selectively remove the C1-acetyl group using hydrazine (B178648) acetate, followed by protection of the resulting hydroxyl group with tert-butyldimethylsilyl (TBS) chloride.
-
Deprotection and Benzylidene Formation: Remove the remaining three acetyl groups using sodium methoxide (B1231860) in methanol. Subsequently, protect the C4 and C6 hydroxyls by forming a p-methoxybenzylidene acetal.
-
Selective Protection and Modification: Protect the C3-hydroxyl group with a levulinoyl (Lev) ester. The C2-azido group is then reduced via hydrogenolysis and acetylated to yield the N-acetyl group.
-
Phosphorylation: Deprotect the C1-hydroxyl group and perform an anomeric phosphorylation using phosphoramidite (B1245037) chemistry to install the α-phosphate.
-
Acylation: Remove the Lev protecting group at C3-OH using hydrazine acetate. Acylate the free hydroxyl group with (R)-3-(tert-butyldimethylsilyloxy)decanoic acid.
-
Final Donor Preparation: Deprotect the phosphate protecting groups to yield the modified glycosyl 1-phosphate.
Part 2: Synthesis of Uridine 5'-Phosphate (Acceptor)
-
Selective Protection of Uridine: Commercially available uridine is selectively protected at the 5'-OH with a tert-butyldiphenylsilyl (TBDPS) group.
-
Protection of Ribose Hydroxyls: The 2'- and 3'-hydroxyl groups of the ribose are then protected with levulinoyl groups.
-
Deprotection and Phosphorylation: The TBDPS group at the 5'-position is removed, and the resulting primary alcohol is phosphorylated using phosphoramidite chemistry.
-
Final Acceptor Preparation: The phosphate protecting groups are removed to yield the uridine 5'-phosphate acceptor.
Part 3: Coupling and Deprotection
-
Activation and Coupling: The modified glycosyl 1-phosphate is activated with carbonyl diimidazole (CDI) to form a phosphorimidazolide intermediate. This activated donor is then coupled with the uridine 5'-phosphate acceptor in the presence of a promoter like tetrazole.
-
Global Deprotection: All remaining protecting groups (e.g., TBS, p-methoxybenzylidene) are removed under appropriate conditions to yield the final product.
-
Purification: The final UDP-3-O-[(R)-3-hydroxydecanoyl]-GlcNAc is purified using size-exclusion chromatography.
Quantitative Data: Chemical Synthesis
| Step | Compound | Yield (%) | Reference |
| C1-OH deprotection and TBS protection | 9 | 90 (2 steps) | |
| Acetyl deprotection and p-methoxybenzylidene protection | 10 | 91 | |
| Levulinoyl protection of C3-OH | 11 | 96 | |
| Hydrogenolysis and Acetylation | 12 | 96 (2 steps) | |
| C1-OH TBS deprotection | 13 | 81 | |
| Anomeric phosphorylation | 14 | 93 | |
| Levulinoyl deprotection | 15 | 99 | |
| Acylation with (R)-3-(TBSO)-decanoic acid | 17a | "excellent" | |
| Selective protection of Uridine with TBDPS | 19 | 97 | |
| Levulinoyl protection of Uridine | 20 | 99 | |
| TBDPS deprotection | 21 | 96 | |
| Uridine 5'-phosphorylation | 93 | ||
| Phosphate deprotection (Uridine acceptor) | 6 | 91 | |
| Coupling of donor and acceptor | 23 | "excellent" |
Chemoenzymatic Synthesis of UDP-GlcNAc Derivatives
For the synthesis of UDP-GlcNAc and its derivatives without the 3-O-acyl chain, a one-pot, three-enzyme chemoenzymatic approach is highly efficient. This method leverages the substrate promiscuity of certain enzymes to generate a variety of UDP-GlcNAc analogs.
Chemoenzymatic Synthesis Workflow
Caption: One-pot, three-enzyme synthesis of UDP-GlcNAc derivatives.
Experimental Protocol: Chemoenzymatic Synthesis
-
Reaction Setup: In a single reaction vessel, combine the N-acetylglucosamine (GlcNAc) derivative, ATP, and UTP in a suitable buffer (e.g., Tris-HCl, pH 7.0) containing MgCl₂ and dithiothreitol.
-
Enzyme Addition: Add the three enzymes: N-acetylhexosamine 1-kinase (NahK), N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU), and inorganic pyrophosphatase (PpA).
-
Incubation: Incubate the reaction mixture at 30 °C for 3 hours or until completion, which can be monitored by TLC or mass spectrometry.
-
Purification: The desired UDP-GlcNAc derivative can be purified from the reaction mixture using anion-exchange chromatography (e.g., DEAE cellulose) followed by size-exclusion chromatography (e.g., Bio-Gel P-2).
Quantitative Data: Chemoenzymatic Synthesis of UDP-GlcNAc Derivatives
| Starting Material (GlcNAc derivative) | Product | Yield (%) | Reference |
| GlcNAc | UDP-GlcNAc | 81 | |
| GlcNTFA | UDP-GlcNTFA | 97 | |
| GlcN₃ | UDP-GlcN₃ | 54 | |
| GlcNAc6N₃ | UDP-GlcNAc6N₃ | 72 | |
| GlcNAc6S | UDP-GlcNAc6S | 62 |
Signaling Pathway Context: Lipid A Biosynthesis
This compound is a key intermediate in the conserved Raetz pathway of Lipid A biosynthesis in Gram-negative bacteria. The synthesis of Lipid A is essential for the formation of the outer membrane and the viability of these bacteria.
Lipid A Biosynthesis Pathway
Caption: The Raetz pathway of Lipid A biosynthesis.
This pathway highlights the central role of this compound and the enzyme LpxC, which is a prime target for novel antibiotic development. The ability to synthesize the substrate of this enzyme is fundamental to advancing research in this critical area of drug discovery.
References
Application Note: Enzymatic Quantification of UDP-3-O-acyl-GlcNAc
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of UDP-3-O-acyl-GlcNAc in Cell Lysates
Introduction
Uridine diphosphate-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc) is a critical intermediate in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The formation of this molecule, catalyzed by the enzyme LpxA, represents the first committed step in the Lipid A pathway.[1] This pathway is essential for bacterial viability, making its components, including LpxA and the subsequent enzyme LpxC, prime targets for the development of novel antibiotics.[2]
Monitoring the presence and quantity of this compound in bacterial cell lysates is crucial for researchers in drug development for several reasons:
-
Enzyme Activity Assays: Directly measuring the product formation allows for the characterization of LpxA enzyme kinetics.
-
Inhibitor Screening: A robust detection protocol is fundamental for high-throughput screening of chemical libraries to identify inhibitors of LpxA or LpxC.
-
Mechanism of Action Studies: Confirming the accumulation of this compound in bacteria treated with an LpxC inhibitor can validate the drug's target engagement.
This document provides detailed protocols for the detection and quantification of this compound from bacterial cell lysates using two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct quantification and a classic enzymatic assay using radiolabeling for monitoring enzyme activity.
Associated Signaling and Biosynthetic Pathways
This compound is a product of the LpxA-catalyzed reaction within the essential Lipid A biosynthetic pathway. This pathway is distinct from the hexosamine biosynthetic pathway in mammalian cells, which produces the related but structurally different UDP-GlcNAc used for protein O-GlcNAcylation.[3][4][5]
Caption: Initial steps of the Lipid A biosynthetic pathway in Gram-negative bacteria.
Experimental Protocols
Two primary methods are presented for the detection of this compound. Method 1 is a direct, quantitative approach using LC-MS/MS (B15284909), while Method 2 is a traditional, activity-based assay using radiolabeling.
Method 1: Quantification by LC-MS/MS
This protocol is ideal for the direct and sensitive quantification of this compound in bacterial lysates. It relies on hydrophilic interaction liquid chromatography (HILIC) to separate the polar metabolite, followed by detection using tandem mass spectrometry.
Caption: Workflow for detection of this compound by LC-MS/MS.
1. Sample Preparation: Metabolite Extraction
This procedure is adapted from protocols for extracting polar nucleotide sugars from cell lysates.
-
Cell Culture: Grow Gram-negative bacteria (e.g., E. coli) to the desired growth phase (e.g., mid-log phase).
-
Harvesting: Rapidly harvest cells by centrifugation at 4°C. For a 10 mL culture, pellet cells at 5,000 x g for 10 minutes.
-
Quenching: Immediately resuspend the cell pellet in 1 mL of ice-cold 60% methanol (B129727) to quench metabolic activity.
-
Lysis: Lyse the cells using a probe sonicator on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off) or by bead beating.
-
Extraction:
-
Add 500 µL of chloroform to the lysate.
-
Vortex vigorously for 1 minute.
-
Add 400 µL of ice-cold LC-MS grade water.
-
Vortex again for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the phases.
-
-
Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites, including UDP-sugars.
-
Drying: Dry the aqueous extract completely in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried pellet in 50-100 µL of 50:50 acetonitrile:water for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system capable of HILIC separation.
-
Column: A HILIC column (e.g., amide-based column).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Setting |
|---|---|
| Chromatography | |
| Mobile Phase A | Water with 10 mM Ammonium Formate, pH 8.0 |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate |
| Gradient | Start at 85% B, hold for 2 min, decrease to 20% B over 10 min, hold for 3 min, return to 85% B and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | See Table 2 |
| Collision Energy | Optimize based on instrument and standard compound |
| Dwell Time | 50-100 ms |
Table 2: Theoretical MRM Transitions for UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc Note: The exact acyl chain can vary between bacterial species. R-3-hydroxymyristoyl (C14) is common in E. coli.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| UDP-3-O-(C14)-GlcNAc | 832.3 | 402.1 | [M-H]⁻ → [UMP-H]⁻ |
| 832.3 | 323.1 | [M-H]⁻ → [UDP-H]⁻ | |
| 832.3 | 79.9 | [M-H]⁻ → [PO₃]⁻ | |
| UDP-GlcNAc (Substrate) | 606.1 | 323.1 | [M-H]⁻ → [UDP-H]⁻ |
Method 2: Enzymatic Assay with Radiolabeling
This method monitors the activity of the LpxA enzyme by tracking the conversion of a radiolabeled substrate, [α-³²P]UDP-GlcNAc, to the acylated product. The product is then separated from the substrate by thin-layer chromatography (TLC).
Caption: Workflow for the LpxA enzymatic assay using radiolabeling and TLC.
1. Preparation of Reagents
-
Cell Lysate: Prepare a cell-free extract from the desired bacterial strain by sonication or French press, followed by centrifugation to remove cell debris. The supernatant serves as the source of LpxA.
-
Reaction Buffer: 40 mM HEPES, pH 8.0.
-
Substrate: [α-³²P]UDP-GlcNAc (typically ~2 x 10⁵ dpm/reaction).
-
Acyl Donor: R-3-hydroxymyristoyl-Acyl Carrier Protein (ACP). This often needs to be synthesized and purified separately.
2. Assay Procedure
-
Reaction Setup: In a microcentrifuge tube, prepare a 10 µL reaction mixture containing:
-
40 mM HEPES, pH 8.0
-
10 µM R-3-hydroxymyristoyl-ACP
-
10 µM [α-³²P]UDP-GlcNAc
-
5-10 µg of cell lysate protein
-
(Optional) Test compound/inhibitor at desired concentrations.
-
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by adding 2 µL of glacial acetic acid.
-
TLC Analysis:
-
Spot 5 µL of the reaction mixture onto a silica (B1680970) gel TLC plate.
-
Allow the spot to dry completely.
-
Develop the plate in a sealed TLC chamber with a solvent system of chloroform:methanol:water:acetic acid (25:15:4:2, v/v/v/v).
-
Run the chromatogram until the solvent front is ~1 cm from the top of the plate.
-
-
Detection and Quantification:
-
Dry the TLC plate thoroughly.
-
Expose the plate to a phosphor screen overnight.
-
Image the screen using a phosphorimager.
-
Quantify the radioactivity in the spots corresponding to the substrate ([α-³²P]UDP-GlcNAc) and the product ([α-³²P]this compound). The acylated product is less polar and will have a higher Rf value (migrate further up the plate) than the substrate.
-
Table 3: Representative Quantitative Data (Hypothetical LpxA Inhibition)
| Inhibitor Conc. (µM) | Substrate (Counts) | Product (Counts) | % Conversion | % Inhibition |
|---|---|---|---|---|
| 0 (Control) | 120,500 | 75,300 | 38.5% | 0% |
| 1 | 145,200 | 51,100 | 26.0% | 32.5% |
| 10 | 178,900 | 18,200 | 9.2% | 76.1% |
| 100 | 195,100 | 2,400 | 1.2% | 96.9% |
Summary
The detection of this compound is a specialized but vital assay for antibiotic discovery targeting the Gram-negative bacterial cell wall. For precise and direct quantification from cell lysates, HILIC-LC-MS/MS is the method of choice, offering high sensitivity and specificity. For functional studies of enzyme activity and inhibitor screening, the traditional radiolabel-based LpxA assay provides a robust and reliable alternative. The selection of the appropriate protocol will depend on the specific research question and the available instrumentation.
References
- 1. pnas.org [pnas.org]
- 2. Reliable Chemical Synthesis of UDP-3-O-[(R)-3-Hydroxydecanoyl]-GlcNAc: The Native Substrate of Pseudomonas aeruginosa LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of UDP-3-O-acyl-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc) is a critical intermediate in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The formation of this molecule is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA), which transfers an acyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). As the first committed step in Lipid A biosynthesis, LpxA is a promising target for the development of novel antibiotics.
Accurate and sensitive quantification of this compound is essential for studying the kinetics of LpxA, screening for inhibitors, and understanding the regulation of the Lipid A pathway. Liquid chromatography-mass spectrometry (LC-MS) offers a powerful platform for the direct and specific measurement of this lipid intermediate. These application notes provide detailed protocols for the analysis of this compound by LC-MS/MS.
Signaling Pathway: Lipid A Biosynthesis
The synthesis of this compound is the initial step in the conserved pathway of Lipid A biosynthesis. Understanding this pathway is crucial for contextualizing the importance of the analyte.
Caption: The LpxA-catalyzed formation of this compound.
Experimental Workflow for LC-MS/MS Analysis
A systematic workflow is necessary for the reliable quantification of this compound from in vitro enzymatic reactions or cellular extracts.
Caption: Workflow for this compound analysis.
Detailed Experimental Protocols
Protocol 1: In Vitro LpxA Enzyme Assay
This protocol describes a typical setup for an in vitro reaction to produce UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, a common form of the analyte.
Materials:
-
Purified LpxA enzyme
-
UDP-GlcNAc
-
R-3-hydroxymyristoyl-ACP (or other acyl-ACP)
-
Reaction Buffer: 40 mM HEPES, pH 8.0
-
Bovine Serum Albumin (BSA)
-
Quenching Solution: 1:1 (v/v) Acetonitrile:Methanol
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture containing 40 mM HEPES (pH 8.0) and 1 mg/ml BSA.
-
Add UDP-GlcNAc to a final concentration of 1-5 µM.
-
Add R-3-hydroxymyristoyl-ACP to a final concentration of 1-100 µM.
-
To screen for inhibitors, pre-incubate the reaction mixture with the test compound (dissolved in DMSO, maintaining a final DMSO concentration below 1%) for 3 minutes at 30°C.
-
Initiate the reaction by adding purified LpxA enzyme to a final concentration of 50-100 nM.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding an equal volume of cold Quenching Solution.
-
Vortex briefly and centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Sample Preparation for LC-MS/MS
This protocol details the extraction of the analyte from the quenched reaction mixture. Due to the amphipathic nature of this compound, a reversed-phase solid-phase extraction (SPE) can be employed for cleanup and concentration.
Materials:
-
C18 SPE Cartridge
-
Activation Solution: 100% Methanol
-
Equilibration Solution: 95:5 Water:Methanol
-
Wash Solution: 95:5 Water:Methanol
-
Elution Solution: 80:20 Methanol:Water
-
Sample from Protocol 1
Procedure:
-
Activate a C18 SPE cartridge by passing 1 mL of Activation Solution.
-
Equilibrate the cartridge by passing 2 mL of Equilibration Solution.
-
Load the supernatant from the quenched reaction.
-
Wash the cartridge with 1 mL of Wash Solution to remove salts and unreacted UDP-GlcNAc.
-
Elute the this compound with 1 mL of Elution Solution.
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
Protocol 3: LC-MS/MS Analysis
This protocol outlines a method for the chromatographic separation and mass spectrometric detection of this compound. A reversed-phase separation is suitable due to the acyl chain, and negative ion mode electrospray ionization (ESI) is effective for detecting the phosphate (B84403) groups of the UDP moiety.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient | 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 4 min |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0-4.0 kV |
| Source Temperature | 120-150°C |
| Desolvation Temp. | 350-450°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Collision Gas | Argon |
Data Presentation
Quantitative Data for LC-MS/MS
The following table provides theoretical m/z values for the precursor and potential product ions of UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, which can be used to set up an MRM method.
| Analyte | Acyl Chain | Formula | Precursor Ion [M-H]⁻ (m/z) | Product Ion | Product Ion (m/z) |
| UDP-GlcNAc (Substrate) | N/A | C₁₇H₂₅N₃O₁₇P₂ | 606.07 | [UDP-H₂O-H]⁻ | 384.98 |
| UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc (Product) | C14:0(3-OH) | C₃₁H₅₁N₃O₁₉P₂ | 834.26 | [UDP-H₂O-H]⁻ | 384.98 |
| UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc (Product) | C14:0(3-OH) | C₃₁H₅₁N₃O₁₉P₂ | 834.26 | [UMP-H]⁻ | 323.03 |
Note: The exact m/z values and optimal collision energies for MRM transitions should be determined empirically by infusing a standard of the analyte if available, or by performing a product ion scan on the theoretical precursor mass.
Conclusion
The protocols and data presented provide a comprehensive framework for the mass spectrometry-based analysis of this compound. This methodology is crucial for advancing research in the field of antibacterial drug discovery by enabling robust and quantitative assessment of LpxA activity. The provided workflows and parameters can be adapted and optimized for specific instrumentation and experimental needs, facilitating a deeper understanding of the bacterial Lipid A biosynthesis pathway.
Application Notes and Protocols for LpxC Assays Using UDP-3-O-acyl-GlcNAc as a Substrate
For Researchers, Scientists, and Drug Development Professionals
The bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of most Gram-negative bacteria.[1][2][3] This enzyme's essential role and its absence in mammals make it a prime target for the development of novel antibiotics.[1][4] LpxC catalyzes the deacetylation of UDP-3-O-acyl-N-acetylglucosamine, which is the first committed step in the lipid A biosynthetic pathway. Accurate and reliable assays are crucial for identifying and characterizing LpxC inhibitors. This document provides detailed application notes and protocols for conducting LpxC assays using its native substrate, UDP-3-O-acyl-GlcNAc.
Principle of the LpxC Assay
The LpxC assay is designed to measure the enzymatic activity of LpxC by detecting the product of the deacetylation reaction. LpxC, a zinc-dependent metalloenzyme, catalyzes the hydrolysis of the N-acetyl group from this compound to produce UDP-3-O-acyl-GlcN and acetate. The rate of product formation is directly proportional to the LpxC activity. Inhibition of LpxC results in a decrease in product formation, which can be quantified to determine the potency of potential inhibitors.
Several methods have been developed to monitor this reaction, including fluorescence-based assays, mass spectrometry, and radiolabeled substrate assays. The choice of assay depends on the required throughput, sensitivity, and available instrumentation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LpxC-catalyzed reaction within the lipid A biosynthesis pathway and a general workflow for an LpxC inhibition assay.
Caption: LpxC catalyzes the committed step in Lipid A biosynthesis.
Caption: A typical workflow for an LpxC inhibition assay.
Quantitative Data Summary
The following tables summarize key quantitative data for LpxC assays using this compound substrates.
Table 1: Kinetic Parameters of LpxC with Different Substrates
| LpxC Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| E. coli | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 2.1 | 3.3 | 1.57 x 106 | |
| E. coli | UDP-GlcNAc | >40,000 | - | - | |
| A. aeolicus | [α-32P]-UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 5 (carrier) | - | - | |
| E. coli | UDP-3-O-(N-hexyl-propionamide)-GlcNAc (surrogate) | 367 | 0.36 | 980 |
Table 2: IC50 Values of Known LpxC Inhibitors
| Inhibitor | LpxC Source | Substrate Concentration (µM) | IC50 (nM) | Assay Method | Reference |
| BB-78484 | E. coli | 25 | 400 ± 90 | Fluorescence | |
| BB-78485 | E. coli | 25 | 160 ± 70 | Fluorescence | |
| L-161,240 | E. coli | 3 | 26 | Radiolabeled | |
| L-161,240 | E. coli | 25 | 440 ± 10 | Fluorescence | |
| CHIR-090 | A. aeolicus & E. coli | - | Sub-nanomolar | - |
Experimental Protocols
Materials and Reagents
-
LpxC Enzyme: Purified recombinant LpxC from the desired bacterial species (e.g., E. coli, P. aeruginosa).
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine or UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine. Due to its complex synthesis, this reagent can be expensive.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% (w/v) BSA, and 1 mM DTT. The buffer should be optimized for the specific LpxC ortholog.
-
Metal Ions: LpxC is a zinc-dependent enzyme, but exogenous Zn2+ can be inhibitory at high concentrations. The assay buffer typically does not require supplemental zinc unless working with apo-enzyme.
-
Inhibitors: Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Detection Reagents:
-
Fluorescence Assay: o-phthaldialdehyde (OPA) and 2-mercaptoethanol (B42355) or fluorescamine.
-
Mass Spectrometry Assay: High-purity solvents such as acetonitrile (B52724) and water with formic acid.
-
-
Microplates: 96- or 384-well plates suitable for the detection method (e.g., black plates for fluorescence).
Protocol 1: Fluorescence-Based LpxC Assay
This protocol is adapted from methods utilizing OPA to detect the free amine of the deacetylated product.
-
Reagent Preparation:
-
Prepare a 2X LpxC enzyme solution in assay buffer. The final concentration should be in the low nanomolar range (e.g., 0.5-5 nM), to be determined empirically for linear reaction kinetics.
-
Prepare a 2X substrate solution (this compound) in assay buffer. The final concentration should be at or near the Km value (e.g., 2-5 µM) for competitive inhibitor studies.
-
Prepare serial dilutions of inhibitor compounds in DMSO, then dilute into assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Prepare the OPA detection reagent by mixing OPA and 2-mercaptoethanol in a suitable buffer according to the manufacturer's instructions immediately before use.
-
-
Assay Procedure:
-
Add 25 µL of the inhibitor solution (or DMSO for control wells) to the wells of a microplate.
-
Add 25 µL of the 2X LpxC enzyme solution to all wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.
-
Terminate the reaction by adding a quenching agent (e.g., a strong acid or a specific LpxC inhibitor).
-
Add the OPA detection reagent to all wells and incubate in the dark for 10-15 minutes.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from a no-enzyme control.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: High-Throughput Mass Spectrometry (HT-MS) LpxC Assay
This protocol is based on the use of a RapidFire HT-MS system to directly measure the substrate and product.
-
Reagent Preparation:
-
Prepare reagents as described in the fluorescence assay protocol. The concentrations may need to be optimized for the MS system.
-
-
Assay Procedure:
-
Perform the enzymatic reaction in a 96- or 384-well plate as described above (steps 2a-2e in the fluorescence protocol).
-
Terminate the reaction by adding an equal volume of acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet any precipitated protein.
-
-
MS Detection:
-
Analyze the samples using a RapidFire HT-MS system coupled to a triple quadrupole mass spectrometer.
-
The system aspirates the sample, performs online solid-phase extraction to remove salts and proteins, and injects the purified sample into the mass spectrometer.
-
Monitor the mass-to-charge ratios (m/z) for the substrate (e.g., 832.3 for UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc) and the product (e.g., 789.0).
-
Use selected reaction monitoring (SRM) for sensitive and specific detection.
-
-
Data Analysis:
-
Calculate the ratio of the product peak area to the sum of the substrate and product peak areas.
-
Determine the percent inhibition and IC50 values as described for the fluorescence assay. The ratiometric readout minimizes interference from the sample matrix.
-
Important Considerations
-
Substrate Quality: The purity of the this compound substrate is critical for accurate and reproducible results. The synthesis of this molecule is complex, and impurities can affect enzyme kinetics.
-
Enzyme Stability: LpxC can be unstable, and its degradation is regulated in vivo by the FtsH protease. Proper storage and handling of the purified enzyme are essential. The addition of BSA to the assay buffer can help to stabilize the enzyme.
-
Metal Ion Dependence: LpxC is a zinc metalloenzyme. Chelating agents like EDTA or dipicolinic acid will inhibit the enzyme and should be avoided in the assay buffer unless used for specific mechanistic studies.
-
Assay Linearity: It is crucial to ensure that the assay is performed under conditions of initial velocity, where product formation is linear with time and enzyme concentration.
-
Inhibitor Mechanism of Action: For slow, tight-binding inhibitors, the pre-incubation time of the enzyme and inhibitor may need to be extended to reach equilibrium.
By following these detailed protocols and considering the key aspects of the assay, researchers can effectively screen for and characterize novel LpxC inhibitors as potential new antibiotics against Gram-negative bacteria.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]
- 4. UDP-3-O-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]
Purifying an Essential Precursor for Novel Antibiotic Discovery: Application Notes and Protocols for UDP-3-O-acyl-GlcNAc from Bacterial Cultures
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a detailed guide for the purification of UDP-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc), a critical intermediate in the biosynthesis of lipid A. This document outlines the necessary protocols and application notes to isolate this key molecule from bacterial cultures, paving the way for advancements in the discovery of novel antibiotics targeting Gram-negative bacteria.
The outer membrane of Gram-negative bacteria is distinguished by the presence of lipopolysaccharide (LPS), with its lipid A component being essential for bacterial viability. The biosynthetic pathway of lipid A, therefore, presents a promising target for new antibacterial agents. This compound is the product of the first committed step in this pathway, catalyzed by the enzyme LpxA. A reliable method to purify this molecule is crucial for in vitro assays, inhibitor screening, and structural biology studies aimed at developing new drugs.
These application notes provide a comprehensive workflow, from bacterial cultivation to the final purification and analysis of this compound.
Biosynthesis of this compound in E. coli
In Escherichia coli, the biosynthesis of this compound is the initial step in the lipid A pathway. The enzyme UDP-N-acetylglucosamine acyltransferase (LpxA) catalyzes the transfer of a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2][3][4][5] This reaction is reversible. The product, UDP-3-O-((R)-3-hydroxyacyl)-GlcNAc, is then the substrate for the enzyme this compound deacetylase (LpxC), which catalyzes the second and committed step in lipid A biosynthesis.
Caption: Biosynthetic pathway of this compound in E. coli.
Experimental Protocols
A multi-step protocol is required to purify this compound due to its amphipathic nature, possessing both a hydrophilic nucleotide sugar headgroup and a hydrophobic acyl chain. The following protocol is designed for the purification from E. coli cultures.
Overall Workflow
The purification strategy involves initial cell lysis, followed by a liquid-liquid extraction to separate the target molecule from other cellular components, and subsequent chromatographic steps for final purification.
Caption: Overall workflow for the purification of this compound.
Detailed Methodologies
1. Bacterial Culture and Harvest:
-
Culture: Grow E. coli cells (e.g., strain K-12) in a suitable rich medium (e.g., LB or 2YT) to the late logarithmic growth phase.
-
Harvesting: Pellet the cells by centrifugation at 8,000 x g for 20 minutes at 4°C.
-
Washing: Wash the cell pellet with phosphate-buffered saline (PBS) to remove residual medium.
2. Cell Lysis and Extraction (Bligh-Dyer Method):
This method is effective for extracting lipids and amphipathic molecules.
-
Resuspension: Resuspend the washed cell pellet in a small volume of PBS.
-
Lysis: Disrupt the cells by sonication on ice or by passing them through a French press.
-
Extraction:
-
To the cell lysate, add chloroform (B151607) and methanol to achieve a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v).
-
Mix thoroughly and incubate for 1 hour at room temperature with agitation.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8 v/v/v).
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids and the target molecule.
-
3. Solid-Phase Extraction (SPE):
Graphitized carbon cartridges are used to capture nucleotide sugars.
-
Column Equilibration: Equilibrate a graphitized carbon SPE cartridge with acetonitrile (B52724), followed by water.
-
Sample Loading: Evaporate the collected organic phase to dryness under a stream of nitrogen and resuspend the residue in a small volume of 50 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer. Load the sample onto the equilibrated cartridge.
-
Washing: Wash the cartridge with the loading buffer to remove unbound impurities.
-
Elution: Elute the this compound with a solution of 50% acetonitrile in 50 mM TEAA.
4. Anion-Exchange Chromatography:
This step purifies the target molecule based on the negative charge of the UDP group.
-
Column and Buffers: Use a strong anion-exchange (SAX) HPLC column.
-
Buffer A: 25 mM ammonium (B1175870) acetate, pH 6.5
-
Buffer B: 1 M ammonium acetate, pH 6.5
-
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Inject the sample from the SPE elution step (after removal of acetonitrile).
-
Elute with a linear gradient of Buffer B.
-
Monitor the elution profile at 262 nm (the absorbance maximum for the uracil (B121893) base).
-
Collect fractions corresponding to the major peak.
-
5. Analysis and Quantification:
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified fractions by reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent like TEAA.
-
Mass Spectrometry (MS): Confirm the identity of the purified molecule by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode. The expected mass will vary depending on the specific acyl chain present in the bacterial species.
Data Presentation
The following tables summarize expected yields and purity at different stages of the purification process, as well as the analytical parameters for product verification.
Table 1: Purification Summary
| Purification Step | Typical Yield (mg from 1L culture) | Purity (%) |
| Crude Lysate | N/A | <1 |
| Bligh-Dyer Extract | 5 - 10 | 5 - 10 |
| SPE Eluate | 2 - 4 | 40 - 60 |
| Anion-Exchange Pool | 1 - 2 | >95 |
Table 2: Analytical Parameters
| Analytical Method | Parameter | Expected Value |
| UV-Vis Spectroscopy | λmax (Uracil) | 262 nm |
| RP-HPLC | Retention Time | Dependent on acyl chain length and column conditions |
| ESI-MS (Negative) | [M-H]⁻ for C14 acyl chain | ~884.2 g/mol |
Conclusion
This set of application notes and protocols provides a robust framework for the purification of this compound from bacterial cultures. The successful isolation of this key intermediate is a critical step in the development of novel inhibitors of the lipid A biosynthetic pathway, which holds significant promise for the creation of a new generation of antibiotics against Gram-negative pathogens. Researchers and drug developers are encouraged to utilize these methods to accelerate their research and development efforts in this vital area of medicine.
References
- 1. What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Extraction Methods Used to Separate Lipids from Microbes | Springer Nature Experiments [experiments.springernature.com]
- 3. Extraction Methods Used to Separate Lipids from Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of nucleotide sugars from cell lysates by ion-pair solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Inhibitors Targeting the UDP-3-O-acyl-GlcNAc Pathway
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: The Lipid A Biosynthesis Pathway as a Key Antibacterial Target
The outer membrane of Gram-negative bacteria is a formidable barrier, contributing significantly to intrinsic antibiotic resistance. A critical component of this membrane is lipopolysaccharide (LPS), which has a hydrophobic anchor known as Lipid A. The biosynthesis of Lipid A is essential for the viability of most Gram-negative bacteria, making the enzymes in this pathway attractive targets for the development of new antibiotics.[1][2]
The pathway, often called the Raetz pathway, begins in the cytoplasm. The first committed step is the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA), which transfers an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of UDP-GlcNAc, forming UDP-3-O-(R-3-hydroxyacyl)-GlcNAc.[3][4] Because this is the first of nine essential enzymatic steps, its inhibition is a promising strategy for antibacterial drug discovery.[5]
LpxA: A Prime Target for Novel Inhibitors
LpxA is a cytoplasmic enzyme that is highly conserved across many Gram-negative species. Its essential role and lack of a human counterpart make it a high-value target. Inhibiting LpxA halts the entire Lipid A biosynthesis cascade, leading to a defective outer membrane and, ultimately, bacterial cell death.
Several classes of LpxA inhibitors have been identified, demonstrating the tractability of this target. These inhibitors operate through distinct mechanisms:
-
Substrate-Competitive Inhibitors: These molecules typically bind to the apo (unbound) form of LpxA, directly competing with the native substrates (UDP-GlcNAc or acyl-ACP).
-
Uncompetitive Inhibitors: In an intriguing alternative mechanism, some inhibitors bind only to the LpxA/product complex, effectively trapping the enzyme and preventing product release.
-
Peptide-Based Inhibitors: Potent peptide inhibitors have also been discovered through methods like phage display, binding at the interface of LpxA subunits near the active sites.
The development of these compounds provides a strong rationale for pursuing LpxA as a viable target in the fight against multidrug-resistant Gram-negative pathogens.
Visualization of the LpxA-Catalyzed Reaction
The diagram below illustrates the initial step in the Lipid A biosynthesis pathway, catalyzed by LpxA, and the point of intervention for inhibitors.
Quantitative Data for LpxA and LpxC Inhibitors
The efficacy of novel inhibitors is determined through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) measures potency against the isolated enzyme, while the Minimum Inhibitory Concentration (MIC) measures antibacterial activity against whole cells.
| Inhibitor Class | Target Enzyme | Example Compound(s) | IC50 | MIC (Test Organism) | Reference(s) |
| Small Molecule | LpxA | Compound 1 | 1.4 µM | N/A (Reduced susceptibility in LpxA overexpressor) | |
| Peptide | LpxA | Peptide 920 | 60 nM | N/A (Inhibited growth when expressed in cells) | |
| Naphthalene-based | LpxA | Series Hit | <5 nM | 4 µg/mL (P. aeruginosa) | |
| Benzyloxyacetohydroxamic Acid | LpxC | (S)-13h | 10 nM (E. coli) | 1-4 µg/mL (E. coli) | |
| Isoserine-based Amide | LpxC | (S)-13j | 10 nM (E. coli) | 0.031 µg/mL (E. coli lpxC101) | |
| Thiazoline | LpxC | CHIR-090 | N/A | 0.2 µg/mL (E. coli) |
Experimental Protocols
Workflow for LpxA Inhibitor Discovery
The process of discovering and validating LpxA inhibitors follows a structured workflow, from initial screening to confirmation of the mechanism of action.
Protocol 1: LpxA High-Throughput Screening via Fluorescence Polarization (FP)
This protocol describes a competitive binding assay suitable for HTS, designed to identify compounds that displace a fluorescently labeled probe from the LpxA active site.
Materials:
-
Purified recombinant LpxA enzyme
-
Purified Acyl Carrier Protein (ACP)
-
Fluorescently labeled peptide probe (e.g., a derivative of peptide 920)
-
Assay Buffer: 40 mM HEPES, pH 8.0, 1 mg/mL BSA
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare a 2X LpxA/ACP solution in Assay Buffer. The final concentration of LpxA and ACP should be optimized for a stable FP signal (e.g., 50 nM LpxA, 500 nM ACP).
-
Prepare a 2X fluorescent probe solution in Assay Buffer. The optimal concentration should be predetermined (e.g., 10 nM).
-
Prepare test compounds at a 100X concentration in DMSO. Serially dilute for dose-response curves.
-
-
Assay Procedure:
-
Using a liquid handler, dispense 0.2 µL of 100X test compound (or DMSO for controls) into the wells of a 384-well plate.
-
Add 10 µL of the 2X LpxA/ACP solution to each well.
-
Incubate at room temperature for 15 minutes to allow for compound binding.
-
Add 10 µL of the 2X fluorescent probe solution to initiate the competition reaction. The final volume will be 20 µL.
-
For controls, include:
-
Maximum Polarization (High Control): LpxA/ACP + Probe + DMSO (no inhibitor).
-
Minimum Polarization (Low Control): Probe + DMSO (no enzyme).
-
-
-
Data Acquisition and Analysis:
-
Seal the plate and centrifuge briefly (1 min at 1,000 x g) to mix.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization (FP) in millipolarization units (mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the percent inhibition for each compound relative to the high and low controls.
-
Hits are identified as compounds that cause a significant drop in the FP signal, indicating displacement of the fluorescent probe.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard broth microdilution method to assess the whole-cell antibacterial activity of hit compounds.
Materials:
-
Bacterial strain (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Methodology:
-
Compound Preparation:
-
Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. The typical concentration range is 128 µg/mL to 0.125 µg/mL. The final volume in each well should be 50 µL.
-
Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
-
Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum density of ~5 x 10^5 CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. The final volume is now 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Cover the plates and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
Visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Results can be confirmed by measuring the optical density (OD600) with a plate reader.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Two Distinct Mechanisms of Inhibition of LpxA Acyltransferase Essential for Lipopolysaccharide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Screening for Novel Antibiotics: UDP-3-O-acyl-GlcNAc Pathway Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The Lipid A biosynthetic pathway, essential for the formation of the outer membrane of these bacteria, offers a promising avenue for the development of novel antibiotics. Two key enzymes in this pathway, UDP-N-acetylglucosamine acyltransferase (LpxA) and UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), are particularly attractive targets. This document provides detailed application notes and protocols for screening novel inhibitors of these enzymes using assays centered around their substrate, UDP-3-O-acyl-GlcNAc.
Introduction to the Lipid A Biosynthesis Pathway
The biosynthesis of Lipid A is a conserved and essential pathway in Gram-negative bacteria, making it an ideal target for new antibacterial agents.[1][2] Lipid A serves as the hydrophobic anchor of lipopolysaccharide (LPS), which is a major component of the outer membrane and is crucial for bacterial growth and virulence.[2] The initial steps of this pathway are catalyzed by LpxA and LpxC.
LpxA catalyzes the first step, the transfer of an R-3-hydroxymyristoyl group from R-3-hydroxymyristoyl-acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[2][3] This reaction is thermodynamically unfavorable. The subsequent reaction, catalyzed by the zinc-dependent metalloenzyme LpxC, is the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This step is the first committed and irreversible step in Lipid A biosynthesis, making LpxC a prime target for antibiotic development.
Signaling Pathway of Early Lipid A Biosynthesis
Caption: The initial steps of the Lipid A biosynthetic pathway catalyzed by LpxA and LpxC.
High-Throughput Screening Assays for LpxA and LpxC Inhibitors
Several assay formats have been developed for high-throughput screening (HTS) of LpxA and LpxC inhibitors. These include fluorescence-based assays and mass spectrometry-based assays, which offer advantages in terms of sensitivity, speed, and automation compatibility over traditional radioisotope-based methods.
Experimental Workflow for Inhibitor Screening
Caption: A generalized workflow for high-throughput screening of LpxA or LpxC inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for LpxC enzymes and representative inhibitors.
Table 1: Kinetic Parameters of LpxC Substrates
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | Reference |
| UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine | E. coli | 2 | 1.5 | |
| UDP-3-O-(N-hexyl-propionamide)-N-acetylglucosamine | E. coli | 367 | 0.36 |
Table 2: IC50 Values of Known LpxC Inhibitors
| Inhibitor | Enzyme Source | Assay Substrate Conc. (µM) | IC50 (nM) | Reference |
| BB-78484 | E. coli | 25 | 400 ± 90 | |
| BB-78485 | E. coli | 25 | 160 ± 70 | |
| L-161,240 | E. coli | 25 | 440 ± 10 | |
| L-161,240 | E. coli | 3 | 26 | |
| L-573,655 | E. coli | - | 8500 | |
| L-161,140 | E. coli | - | 30 | |
| LPC-233 | E. coli | - | KI = 0.22 ± 0.06 |
Experimental Protocols
Protocol 1: Fluorescence-Based Homogeneous Assay for LpxC Activity
This protocol is adapted from a method using a surrogate substrate and fluorescamine (B152294) for detection, making it suitable for HTS.
Materials:
-
Purified LpxC enzyme
-
Surrogate Substrate: UDP-3-O-(N-hexyl-propionamide)-N-acetylglucosamine
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Fluorescamine solution (in a suitable organic solvent like acetone (B3395972) or DMSO)
-
96- or 384-well black microplates
-
Plate reader with fluorescence detection (Excitation: ~390 nm, Emission: ~475 nm)
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., known inhibitor, DMSO vehicle) into the microplate wells. The final DMSO concentration should typically be kept at or below 1%.
-
Enzyme Addition: Add purified LpxC enzyme diluted in Assay Buffer to each well, except for the "no enzyme" control wells.
-
Initiation of Reaction: Add the surrogate substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
Reaction Termination and Detection: Stop the reaction by adding the fluorescamine solution. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.
-
Signal Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive (no inhibitor) and negative (no enzyme or known inhibitor) controls.
Protocol 2: Fluorescence Anisotropy (FA) Assay for LpxA Inhibitors
This protocol describes a competitive binding assay using a fluorescently labeled peptide inhibitor.
Materials:
-
Purified LpxA enzyme
-
Fluorescently labeled peptide inhibitor (e.g., TAMRA-labeled peptide 920)
-
Acyl carrier protein (ACP), preferably holo-ACP
-
Assay Buffer: 40 mM HEPES, pH 8.0, 1 mg/ml BSA
-
384-well, low-volume, black polystyrene microplates
-
Plate reader capable of measuring fluorescence anisotropy/polarization
-
Test compounds dissolved in DMSO
Procedure:
-
Reagent Preparation: Prepare a solution containing LpxA, the fluorescently labeled peptide, and holo-ACP in Assay Buffer. The concentration of the fluorescent peptide should be low (e.g., 10-20 nM) and the LpxA concentration should be optimized to give a stable and significant anisotropy signal. Holo-ACP can increase the affinity of the fluorescent ligand.
-
Compound Plating: Dispense test compounds and controls into the microplate wells.
-
Reagent Addition: Add the LpxA/fluorescent peptide/ACP mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes). Protect from light.
-
Signal Measurement: Measure the fluorescence anisotropy using a plate reader.
-
Data Analysis: A decrease in fluorescence anisotropy indicates displacement of the fluorescent peptide by the test compound. Calculate the percent displacement or inhibition and determine IC50 values for active compounds.
Protocol 3: High-Throughput Mass Spectrometry (HT-MS) Assay for LpxC
This protocol utilizes a rapid mass spectrometry platform to directly measure the substrate and product of the LpxC reaction, providing a robust and ratiometric readout.
Materials:
-
Purified LpxC enzyme
-
Native Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% Triton X-100
-
Quench Solution: e.g., Acetonitrile with an internal standard
-
RapidFire or similar high-throughput mass spectrometry system
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Plating: Dispense test compounds and controls into microplate wells.
-
Enzyme and Substrate Addition: Add a mixture of LpxC enzyme and the native substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Quenching: Stop the reaction by adding the Quench Solution.
-
HT-MS Analysis: Analyze the samples directly from the microplate using the HT-MS system. The system will rapidly aspirate, desalt, and inject the sample into the mass spectrometer.
-
Data Acquisition: Monitor the ion counts for both the substrate and the deacetylated product.
-
Data Analysis: Calculate the product-to-substrate ratio for each well. Determine the percent inhibition based on the reduction in this ratio compared to controls. This ratiometric approach minimizes artifacts from detection interference.
Conclusion
The assays described provide robust and scalable methods for the discovery and characterization of novel inhibitors targeting LpxA and LpxC. By focusing on these essential enzymes in the Lipid A pathway, researchers can contribute to the development of a new generation of antibiotics to combat multidrug-resistant Gram-negative bacteria. The choice of assay will depend on available instrumentation, throughput requirements, and the specific stage of the drug discovery campaign.
References
Application Notes and Protocols for the In Vitro Reconstitution of the Initial Steps of Lipid A Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, is essential for bacterial viability and is a potent elicitor of the innate immune response in mammals. The biosynthesis of lipid A, known as the Raetz pathway, is a critical process for bacterial survival, making its constituent enzymes attractive targets for the development of novel antibiotics. The initial steps of this pathway, catalyzed by the enzymes LpxA, LpxC, LpxD, and LpxH, are cytoplasmic and represent key control points in the production of this vital molecule.[1][2] The in vitro reconstitution of these initial steps provides a powerful platform for studying the fundamental biochemistry of these enzymes, screening for inhibitors, and characterizing their mechanisms of action.
This document provides detailed application notes and protocols for the in vitro reconstitution and analysis of the initial four enzymatic steps of lipid A synthesis.
The Raetz Pathway: Initial Steps of Lipid A Biosynthesis
The synthesis of lipid A begins in the cytoplasm with four key enzymatic reactions that convert UDP-N-acetylglucosamine (UDP-GlcNAc) into 2,3-diacyl-GlcN-1-P (Lipid X).[1][3]
-
LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme catalyzes the first step, the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-GlcNAc. This reaction is reversible and thermodynamically unfavorable.[1]
-
LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase): LpxC catalyzes the second and committed step of the pathway: the deacetylation of the N-acetyl group of the UDP-3-O-(R-3-hydroxyacyl)-GlcNAc intermediate. This irreversible reaction drives the pathway forward.
-
LpxD (UDP-3-O-(R-3-hydroxyacyl)glucosamine N-acyltransferase): The third enzyme, LpxD, transfers a second R-3-hydroxyacyl chain from ACP to the free amino group of the glucosamine, forming UDP-2,3-diacylglucosamine.
-
LpxH (UDP-2,3-diacylglucosamine pyrophosphatase): The final step in this initial sequence is catalyzed by LpxH, a peripheral membrane protein that cleaves the pyrophosphate bond of UDP-2,3-diacylglucosamine to yield 2,3-diacyl-GlcN-1-P (Lipid X) and UMP.
Quantitative Data Summary
The following tables summarize key kinetic parameters for the initial enzymes of the lipid A synthesis pathway from various Gram-negative bacteria and the inhibitory constants for selected LpxC inhibitors.
Table 1: Kinetic Parameters of Lipid A Biosynthesis Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| LpxA | Escherichia coli | UDP-GlcNAc | 4000 | - | |
| Escherichia coli | R-3-hydroxymyristoyl-ACP | 40 | - | ||
| LpxC | Aquifex aeolicus | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 2 | 1.5 | |
| LpxD | Escherichia coli | UDP-3-O-(R-3-OHC14)-GlcN | 2.5 ± 0.3 | 23 ± 1 | |
| Escherichia coli | R-3-hydroxymyristoyl-ACP | 3.2 ± 0.8 | 23 ± 1 | ||
| LpxH | Haemophilus influenzae | UDP-DAGn | 79.4 ± 11.0 | 18.1 ± 0.9 (mmol min-1 mg-1) | |
| Klebsiella pneumoniae | UDP-DAGn | 68.1 ± 6.7 | 554.1 ± 51.0 (µmol/mg/min) |
Table 2: Inhibitory Activity (IC50) of Selected LpxC Inhibitors
| Inhibitor | Organism (LpxC) | IC50 (nM) | Reference |
| BB-78484 | Escherichia coli | 400 ± 90 | |
| BB-78485 | Escherichia coli | 160 ± 70 | |
| L-161,240 | Escherichia coli | 440 ± 10 | |
| L-161,140 | Escherichia coli | 30 | |
| CHIR-090 | Pseudomonas aeruginosa | 3.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Note that the preparation of substrates such as R-3-hydroxyacyl-ACP and radiolabeled UDP-GlcNAc is often a prerequisite and may require separate established procedures.
Protocol 1: LpxA Activity Assay (Radiochemical)
This protocol is adapted from established methods for measuring LpxA activity by monitoring the transfer of a radiolabeled acyl chain from ACP to UDP-GlcNAc.
Materials:
-
Purified LpxA enzyme
-
[α-32P]UDP-GlcNAc
-
R-3-hydroxymyristoyl-ACP
-
Assay Buffer: 40 mM HEPES, pH 8.0, 1 mg/mL BSA
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60)
-
TLC Developing Solvent: Chloroform/Methanol/Water/Acetic Acid (25:15:4:2, v/v/v/v)
-
Phosphorimager screen and scanner
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 10 µL reaction, combine:
-
4 µL Assay Buffer (2.5x)
-
1 µL [α-32P]UDP-GlcNAc (to a final concentration of ~1-5 µM)
-
1 µL R-3-hydroxymyristoyl-ACP (to a final concentration of ~1-10 µM)
-
X µL sterile water to bring the volume to 9 µL.
-
-
Pre-incubate the reaction mixture at 30°C for 3 minutes.
-
Initiate the reaction by adding 1 µL of purified LpxA enzyme (final concentration ~10-100 nM).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding 1 µL of 10% SDS.
-
Spot 1-2 µL of the reaction mixture onto a silica (B1680970) TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Air dry the TLC plate.
-
Expose the dried TLC plate to a phosphorimager screen overnight.
-
Scan the screen and quantify the radioactive spots corresponding to the substrate ([α-32P]UDP-GlcNAc) and the product ([α-32P]UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc). The product will have a higher Rf value.
-
Alternatively, scrape the silica spots into scintillation vials and measure radioactivity using a scintillation counter.
-
Calculate the percentage of substrate converted to product to determine enzyme activity.
Protocol 2: LpxC Activity Assay (Fluorescence-based)
This protocol utilizes a fluorogenic substrate or a coupled assay to measure the deacetylase activity of LpxC. A common method involves the detection of the free amine product using fluorescamine (B152294).
Materials:
-
Purified LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Fluorescamine solution (e.g., 3 mg/mL in acetone)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation ~390 nm, Emission ~475 nm)
Procedure:
-
Set up the enzymatic reaction in the wells of a 96-well black microplate. For a 50 µL reaction, add:
-
25 µL Assay Buffer (2x)
-
10 µL Substrate solution (final concentration in the range of its Km)
-
X µL of inhibitor solution or DMSO for control.
-
X µL sterile water to bring the volume to 40 µL.
-
-
Pre-incubate the plate at 30°C for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of purified LpxC enzyme (final concentration sufficient to give a linear reaction rate).
-
Incubate the reaction at 30°C for 15-60 minutes.
-
Stop the reaction by adding 25 µL of the fluorescamine solution.
-
Incubate at room temperature for 10 minutes to allow for the derivatization of the primary amine product.
-
Measure the fluorescence intensity using a microplate reader.
-
The fluorescence signal is directly proportional to the amount of product formed. A standard curve with the deacetylated product can be used for quantification.
Protocol 3: LpxD Activity Assay (Radiochemical-TLC)
This protocol is based on the method described by Kelly and Raetz for measuring the N-acyltransferase activity of LpxD.
Materials:
-
Purified LpxD enzyme
-
[α-32P]-UDP-3-O-(R-3-OHC14)-GlcN (substrate 1)
-
R-3-OHC14-ACP (substrate 2)
-
Assay Buffer: 40 mM HEPES, pH 7.5, 0.02 mg/mL BSA
-
TLC plates (Silica Gel 60)
-
TLC Developing Solvent: Chloroform/Methanol/Water/Acetic Acid (25:15:4:2, v/v/v/v)
-
Phosphorimager screen and scanner
Procedure:
-
Prepare the 10 µL reaction mixture containing:
-
4 µL Assay Buffer (2.5x)
-
1 µL [α-32P]-UDP-3-O-(R-3-OHC14)-GlcN (final concentration ~4 µM)
-
1 µL R-3-OHC14-ACP (final concentration ~6 µM)
-
3 µL sterile water.
-
-
Equilibrate the mixture at 30°C.
-
Initiate the reaction by adding 1 µL of purified LpxD enzyme (final concentration ~0.1 nM for wild-type).
-
At various time points, spot 1 µL of the reaction mixture onto a silica TLC plate to stop the reaction.
-
Develop the TLC plate, dry, and expose to a phosphorimager screen as described in Protocol 1.
-
The product, [α-32P]-UDP-2,3-diacylglucosamine, will have a higher Rf than the substrate.
-
Quantify the spots to determine the reaction rate.
Protocol 4: LpxH Activity Assay (TLC-based)
This protocol is adapted from an optimized assay for LpxH activity, which monitors the conversion of [β-32P]UDP-DAGn to [32P]Lipid X.
Materials:
-
Purified LpxH enzyme
-
[β-32P]UDP-2,3-diacylglucosamine ([β-32P]UDP-DAGn)
-
Assay Buffer: 25 mM HEPES, pH 8.0, 1 mM MnCl2, 0.05 mg/mL BSA, 0.05% Triton X-100
-
TLC plates (Silica Gel 60)
-
TLC Developing Solvent: Chloroform/Methanol/Water (65:25:4, v/v/v)
-
Phosphorimager screen and scanner
Procedure:
-
Prepare the reaction mixture in a total volume of 15 µL. Combine all components except the enzyme and equilibrate at 30°C for 10 minutes. The mixture should contain:
-
Substrate: [β-32P]UDP-DAGn (final concentration ~100 µM)
-
Assay buffer components.
-
-
Initiate the reaction by adding 3 µL of diluted LpxH enzyme.
-
Incubate the reaction at 30°C.
-
At different time points, take 1.5 µL aliquots and spot them onto a silica TLC plate.
-
Develop the TLC plate in the specified solvent system.
-
Dry the plate and expose it to a phosphorimager screen.
-
The product, [32P]Lipid X, will be separated from the substrate. Quantify the spots to determine the percent conversion and calculate the enzyme activity.
Experimental Workflow for In Vitro Reconstitution
The following diagram illustrates a typical workflow for the complete in vitro reconstitution of the initial four steps of lipid A synthesis, starting from the expression and purification of the enzymes to the final analysis of the product, Lipid X.
Conclusion
The in vitro reconstitution of the initial steps of lipid A synthesis provides a robust and versatile system for dissecting the enzymatic mechanisms of LpxA, LpxC, LpxD, and LpxH. The protocols and data presented here offer a comprehensive guide for researchers aiming to establish these assays in their laboratories. Such systems are invaluable for the discovery and characterization of novel antibacterial agents targeting this essential pathway in Gram-negative pathogens. The detailed understanding of the kinetics and inhibition of these enzymes will undoubtedly accelerate the development of new therapies to combat the growing threat of antibiotic resistance.
References
Troubleshooting & Optimization
Improving the yield of UDP-3-O-acyl-GlcNAc chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of UDP-3-O-acyl-GlcNAc chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in the chemical synthesis of this compound revolve around the sensitive nature of the molecule, particularly the anomeric pyrophosphate linkage. Key difficulties include:
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Low Yield and Reproducibility: The construction of the pyrophosphate bond often results in low yields and can be difficult to reproduce consistently.[1][2]
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Reaction Time and Purification: The formation of the pyrophosphate linkage can be a lengthy process, and the subsequent purification of the final product is often tedious.[1][2]
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Instability of the Pyrophosphate Linkage: This bond is highly susceptible to degradation under both acidic and basic conditions, which severely restricts the choice of chemical manipulations and deprotection strategies.[1]
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Acyl Group Migration: The 3-O-acyl group can migrate to other positions under certain conditions, leading to undesired side products and reducing the yield of the target molecule.
Q2: What are the advantages of a chemoenzymatic approach for UDP-GlcNAc synthesis?
A2: A chemoenzymatic approach combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. Key advantages include:
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High Regio- and Stereoselectivity: Enzymes can catalyze reactions at specific positions with high precision, eliminating the need for many protection and deprotection steps.
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Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions under mild pH and temperature conditions, which helps to preserve sensitive functional groups like the pyrophosphate linkage.
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Improved Yields: For certain steps, enzymatic synthesis can offer significantly higher yields compared to purely chemical methods. For instance, using recombinant human UDP-GalNAc pyrophosphorylase (AGX1) has shown good yields for various UDP-GalNAc/GlcNAc analogues.
Q3: How can I minimize acyl group migration during the synthesis?
A3: To minimize acyl group migration, it is crucial to employ protecting groups that can be removed under very mild and specific conditions. The use of a levulinoyl (Lev) group to protect hydroxyl groups is a good strategy, as it can be removed under mild basic conditions using hydrazine (B178648) acetate (B1210297) without affecting the pyrophosphate linkage or inducing acyl migration.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low yield during the pyrophosphate coupling step.
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Possible Cause 1: Inefficient activation of the glycosyl 1-phosphate.
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Troubleshooting Tip: Activating the glycosyl 1-phosphate with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a phosphorimidazolide intermediate can improve coupling efficiency. This intermediate can often be used in the next step without purification.
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Possible Cause 2: Degradation of the pyrophosphate linkage during the reaction or workup.
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Troubleshooting Tip: Ensure all reaction and purification steps are performed under strictly anhydrous and neutral pH conditions whenever possible. Avoid strong acids or bases.
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Possible Cause 3: Poor reactivity of the nucleophile (e.g., UMP derivative).
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Troubleshooting Tip: Consider reversing the coupling strategy by activating the nucleotide instead of the sugar phosphate. However, activating the glycosyl 1-phosphate has been shown to be effective.
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Issue 2: Presence of multiple spots on TLC, indicating side products.
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Possible Cause 1: Incomplete deprotection of protecting groups.
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Troubleshooting Tip: Monitor deprotection reactions carefully by TLC. If the reaction stalls, consider optimizing the reaction time, temperature, or reagent stoichiometry. For example, when removing a p-methoxybenzylidene (PMP) group, ensure sufficient reaction time with the appropriate reagent.
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Possible Cause 2: Acyl group migration.
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Troubleshooting Tip: As mentioned in the FAQs, use protecting groups that allow for deprotection under mild conditions. The levulinoyl (Lev) ester is a good choice for protecting hydroxyl groups as it can be removed with hydrazine acetate, which is a mild condition that minimizes acyl migration.
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Possible Cause 3: Anomerization at the C1 position.
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Troubleshooting Tip: To ensure α-stereoselectivity during the installation of the anomeric phosphate, transforming a C2-azido group to a C2-N-acetyl (NHAc) group can provide anchimeric assistance.
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Issue 3: Difficulty in purifying the final product.
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Possible Cause 1: Co-elution of the product with starting materials or byproducts.
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Troubleshooting Tip: A straightforward purification process using size-exclusion chromatography (e.g., Sephadex G-25) can be effective for separating the final UDP-sugar derivative.
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Possible Cause 2: Degradation of the product on silica (B1680970) gel.
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Troubleshooting Tip: Due to the charged and sensitive nature of the pyrophosphate group, silica gel chromatography can be challenging. Ion-exchange chromatography or size-exclusion chromatography are often more suitable for the final purification steps.
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Experimental Protocols & Data
Table 1: Summary of Yields for Key Synthetic Steps in UDP-3-O-[(R)-3-Hydroxydecanoyl]-GlcNAc Synthesis
| Step | Reactant(s) | Product | Reagents | Yield (%) | Reference |
| 1. TBS Protection | 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-d-glucopyranose | 9 | Hydrazine acetate, TBSCl, Imidazole | 90 (2 steps) | |
| 2. Deprotection and Benzylidene Acetal Formation | 9 | 10 | NaOMe, p-methoxybenzaldehyde dimethyl acetal, CSA | 91 | |
| 3. Levulinoyl Protection | 10 | 11 | Levulinic acid, DIC, DMAP | 96 | |
| 4. Azide Reduction and Acetylation | 11 | 12 | H₂, Pd/C, Ac₂O, Pyridine | 96 (2 steps) | |
| 5. TBS Deprotection | 12 | 13 | HF·Pyridine | 81 | |
| 6. Phosphorylation | 13 | 14 | ⁱPr₂NP(OBn)₂, Tetrazole, H₂O₂ | 93 | |
| 7. Levulinoyl Deprotection | 14 | 15 | Hydrazine acetate | 99 | |
| 8. Acylation | 15 | 17a | (R)-3-(tert-butyldimethylsilyloxy)decanoic acid, DIC, DMAP | 95 | |
| 9. Benzyl Deprotection on Phosphate | 17a | 4a | H₂, Pd/C, Et₃N | 98 | |
| 10. Pyrophosphate Coupling | 4a and 6 | 23a | CDI, MgCl₂ | 85 | |
| 11. Global Deprotection | 23a | 1 | TFA, Dowex (H⁺) resin, TBAF | 82 |
Note: Compound numbers (e.g., 9, 10, 1) refer to the structures in the cited literature.
Methodology for Key Experiments
1. Phosphorylation using Phosphoramidite Chemistry: To a solution of the glycosyl acceptor (e.g., compound 13 ) in anhydrous dichloromethane (B109758), dibenzyl N,N-diisopropylphosphoramidite and tetrazole are added at room temperature under an argon atmosphere. The reaction is stirred until the starting material is consumed (monitored by TLC). The mixture is then cooled, and an aqueous solution of hydrogen peroxide is added to oxidize the phosphite (B83602) to the phosphate. The reaction is quenched, and the product (e.g., compound 14 ) is purified by column chromatography.
2. Pyrophosphate Coupling using CDI: The glycosyl 1-phosphate (e.g., compound 4a ) is dissolved in anhydrous DMF, and 1,1'-carbonyldiimidazole (CDI) is added. The mixture is stirred at room temperature to form the phosphorimidazolide intermediate. In a separate flask, the uridine (B1682114) 5'-monophosphate derivative (e.g., compound 6 ) is activated with MgCl₂. The activated nucleotide solution is then added to the phosphorimidazolide intermediate, and the reaction is stirred for several days at room temperature. The final coupled product (e.g., 23a ) is purified by size-exclusion chromatography.
3. Global Deprotection: The fully protected UDP-sugar derivative (e.g., 23a ) is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane to remove acid-labile protecting groups like the p-methoxybenzylidene acetal. The intermediate is then treated with Dowex (H⁺) resin to remove any remaining acid-labile groups. Finally, silyl (B83357) protecting groups are removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF. The final product is purified by size-exclusion chromatography.
Visualizations
Caption: Chemical synthesis workflow for this compound with step-wise yields.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: LpxA Acyltransferase Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the UDP-N-acetylglucosamine acyltransferase (LpxA) enzyme and its substrate, UDP-GlcNAc.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of LpxA? A1: LpxA (UDP-N-acetylglucosamine acyltransferase) catalyzes the first committed step in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. It transfers an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2][3]
Q2: Why is the LpxA-catalyzed reaction considered reversible? A2: The reaction catalyzed by LpxA is thermodynamically unfavorable, with an equilibrium constant (Keq) of approximately 0.01.[1][2] This means the equilibrium favors the reactants (UDP-GlcNAc and acyl-ACP) over the product. The subsequent enzyme in the pathway, LpxC, catalyzes an irreversible step, which drives the overall pathway forward.
Q3: What is the typical acyl chain specificity for E. coli LpxA? A3: Escherichia coli LpxA is highly selective for a 14-carbon acyl chain, specifically R-3-hydroxymyristoyl-ACP. While it can utilize other similar acyl chains like R-3-hydroxylauroyl-ACP or R-3-hydroxypalmitoyl-ACP, the rate is significantly lower (1-2% of the preferred substrate). LpxA from other bacterial species may exhibit different acyl chain preferences.
Q4: What is the catalytic mechanism of LpxA? A4: LpxA utilizes a general base catalysis mechanism. A highly conserved histidine residue (His125 in E. coli) in the active site deprotonates the 3'-hydroxyl group of UDP-GlcNAc. This creates a potent nucleophile that attacks the thioester carbonyl of the acyl-ACP donor substrate, resulting in the transfer of the acyl chain.
Q5: Are there known inhibitors for LpxA? A5: Yes, several inhibitors have been identified. These include peptide inhibitors, like peptide 920, which is competitive with the acyl-ACP substrate. Additionally, small molecule inhibitors have been discovered that act through different mechanisms; some are substrate-competitive, targeting the apo-enzyme, while others are uncompetitive, binding to the LpxA/product complex.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | Inactive Enzyme: Protein may be misfolded or degraded. | - Verify protein integrity and concentration using SDS-PAGE and a protein assay (e.g., Bradford, BCA).- Purify fresh enzyme. Ensure proper storage conditions (-80°C in a suitable buffer with glycerol).- Confirm the presence of the essential catalytic residue (e.g., His125 in E. coli) if using a mutant. |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer components. | - The standard assay buffer is 40 mM HEPES, pH 7.4-8.0. Verify the pH of your buffer.- Incubate reactions at the optimal temperature, typically 30°C. | |
| Substrate Degradation: UDP-GlcNAc or acyl-ACP may be degraded. | - Use fresh, high-quality substrates. Store them as recommended by the supplier.- Prepare acyl-ACP freshly if possible. | |
| Inconsistent or non-reproducible results | Pipetting Errors: Inaccurate dispensing of enzyme or substrates, especially at low volumes. | - Use calibrated pipettes and appropriate tip sizes.- Prepare a master mix of common reagents to minimize pipetting variability. |
| Variable Enzyme Activity: Enzyme activity may decrease over time with repeated freeze-thaw cycles. | - Aliquot the enzyme after purification to avoid multiple freeze-thaw cycles. | |
| Assay Component Variability: Inconsistent concentrations of BSA or other additives. | - Bovine serum albumin (BSA) is often included at ~1 mg/mL to prevent the enzyme from sticking to tubes. Ensure consistent addition. | |
| High background signal (in fluorescent assays) | Thiol Contamination: Presence of reducing agents (e.g., DTT, β-mercaptoethanol) in the buffer when using thiol-reactive probes like ThioGlo1. | - Ensure all buffers are free from extraneous thiols. Use dialysis or a desalting column to remove reducing agents from the protein prep before the assay. |
| Substrate Instability: Spontaneous hydrolysis of the acyl-ACP thioester bond. | - Run a control reaction without the LpxA enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from your measurements. |
Quantitative Data Summary
Table 1: Kinetic Parameters for E. coli LpxA
| Substrate | Parameter | Value | Reference |
|---|---|---|---|
| UDP-GlcNAc | Km | ~0.8 mM |
| Reaction Equilibrium | Keq | ~0.01 | |
Table 2: Inhibitor Potency against E. coli LpxA
| Inhibitor | Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Peptide 920 | Competitive (vs. acyl-ACP) | IC50 | ~60 nM | |
| Peptide 920 | Competitive (vs. acyl-ACP) | Ki | ~50 nM | |
| Compound 1 | Substrate-Competitive | - | - |
| Compound 2 | Uncompetitive (binds LpxA/product complex) | - | - | |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged LpxA
This protocol is adapted from methodologies for expressing LpxA from Acinetobacter baumannii and E. coli.
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Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the LpxA gene with an N-terminal 6xHis tag.
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Culture Growth:
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Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight.
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Inoculate a larger volume of LB medium with the starter culture and grow at 37°C (310 K) with shaking until the OD600 reaches ~0.6.
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Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Reduce the temperature to 25°C (298 K) and continue shaking overnight.
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Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
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Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, DNase I, and protease inhibitors). Lyse the cells using sonication or a French press.
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Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.
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Affinity Chromatography:
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Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
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Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
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Elute the His-tagged LpxA protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
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Dialysis/Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl, 20% w/v glycerol) to remove imidazole and prepare for storage.
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Purity Check and Storage: Analyze protein purity by SDS-PAGE. Determine the concentration, aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: LpxA Activity Assay (Radiometric)
This protocol is based on the widely used method for monitoring the conversion of radiolabeled UDP-GlcNAc to its acylated product.
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Reaction Master Mix: Prepare a master mix on ice. For a final reaction volume of 10 µL, the final concentrations should be:
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40 mM HEPES, pH 8.0
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1 mg/mL Bovine Serum Albumin (BSA)
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10 µM R-3-hydroxymyristoyl-ACP
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10 µM [α-³²P]UDP-GlcNAc (with appropriate specific activity)
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Reaction Initiation: Pre-incubate the reaction mixture at 30°C for 3 minutes. Start the reaction by adding the purified LpxA enzyme (e.g., to a final concentration of 0.5–20 µg/mL).
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Incubation: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
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Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as 2% SDS or strong acid.
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Separation of Substrate and Product: The product, [α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, is more hydrophobic than the substrate. Separate them using one of the following methods:
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Thin-Layer Chromatography (TLC): Spot the quenched reaction onto a silica (B1680970) TLC plate and develop with an appropriate solvent system.
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Bligh-Dyer Extraction: Perform a biphasic extraction to separate the lipid product into the organic phase.
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Detection and Quantification:
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For TLC, expose the plate to a phosphor screen and quantify the spots corresponding to the substrate and product using a phosphorimager.
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For liquid extraction, measure the radioactivity in the product-containing phase using liquid scintillation counting.
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Calculation: Calculate the percentage of substrate converted to product to determine enzyme activity.
Visualizations
Caption: The initial, reversible step of Lipid A biosynthesis catalyzed by LpxA.
Caption: Standard experimental workflow for a radiometric LpxA activity assay.
Caption: A logical workflow for troubleshooting common LpxA assay issues.
References
- 1. pnas.org [pnas.org]
- 2. Structure of UDP-N-acetylglucosamine acyltransferase with a bound antibacterial pentadecapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The active site of Escherichia coli UDP-N-acetylglucosamine acyltransferase. Chemical modification and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the degradation of UDP-3-O-acyl-GlcNAc during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of UDP-3-O-acyl-GlcNAc during extraction from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of this compound during extraction is primarily attributed to its chemical instability under certain conditions and enzymatic activity. The molecule has two main points of vulnerability: the pyrophosphate linkage and the 3-O-acyl ester bond. The pyrophosphate bond is susceptible to hydrolysis under both acidic and basic conditions. The ester linkage is also prone to hydrolysis, particularly at non-neutral pH. Additionally, endogenous enzymes such as phosphatases and esterases released during cell lysis can rapidly degrade the molecule.
Q2: At what temperature should I perform the extraction?
A2: It is critical to keep the biological samples, solvents, and all extraction steps as cold as possible.[1] We recommend working on dry ice or at least on wet ice throughout the entire procedure.[1] Low temperatures significantly reduce the activity of degradative enzymes and slow down chemical hydrolysis.
Q3: What is the optimal pH range for the extraction buffer?
A3: A neutral pH range of 6.5-7.5 is recommended for all buffers and solvents used during the extraction. The pyrophosphate linkage in UDP-sugars is known to be unstable in both acidic and basic conditions. Maintaining a neutral pH will minimize the chemical hydrolysis of this bond and the 3-O-acyl ester linkage.
Q4: Can I use a standard cell lysis protocol?
A4: While standard cell lysis protocols can be adapted, it is crucial to ensure rapid inactivation of enzymes. This is typically achieved by using ice-cold organic solvents like methanol (B129727) or by flash-freezing the cell pellet in liquid nitrogen before extraction. Protocols that involve incubation steps at room temperature or higher are not recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no recovery of this compound | Degradation during extraction: The sample was not kept sufficiently cold, or the pH of the extraction buffer was not optimal. | Ensure all steps are performed on dry ice or wet ice.[1] Use pre-chilled solvents and tubes. Verify that the pH of all solutions is between 6.5 and 7.5. |
| Enzymatic degradation: Endogenous enzymes (phosphatases, esterases) were not inactivated quickly enough. | Immediately after harvesting, quench metabolism by flash-freezing cells in liquid nitrogen or by adding ice-cold extraction solvent. Consider the inclusion of broad-spectrum phosphatase and esterase inhibitors in the extraction buffer, but verify their compatibility with downstream applications. | |
| Inefficient extraction: The chosen solvent system is not effectively extracting the molecule from the sample matrix. | A common and effective method for extracting similar nucleotide sugars is a methanol-water-chloroform system.[2] Ensure the correct ratios are used to achieve proper phase separation. | |
| Inconsistent results between replicates | Variable sample handling: Differences in the time taken to process each sample or slight temperature variations. | Standardize the protocol to ensure each replicate is handled identically and for the same duration. Process samples in small batches to minimize the time each sample is not at the optimal temperature. |
| Incomplete cell lysis: The homogenization or sonication method is not consistently breaking open the cells. | Optimize the cell lysis procedure. For tissues, consider using a more rigorous homogenization method.[1] For cultured cells, ensure complete resuspension in the lysis buffer. | |
| Presence of degradation products in analysis (e.g., HPLC, MS) | Hydrolysis of the pyrophosphate bond: This can be identified by the presence of UMP and the sugar-1-phosphate. | Re-evaluate the pH of all solutions used during extraction and analysis. Ensure the sample is not exposed to acidic or basic conditions at any point. |
| Hydrolysis of the 3-O-acyl group: This would result in the detection of UDP-GlcNAc. | Confirm that the pH is strictly maintained in the neutral range. Minimize the total extraction time to reduce the risk of chemical hydrolysis. |
Experimental Protocols
Protocol: Extraction of this compound from Cultured Cells
This protocol is adapted from methods used for the extraction of UDP-GlcNAc and is designed to minimize degradation.
Materials:
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Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
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Ice-cold 60% Methanol (MeOH)
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Chloroform (B151607), pre-chilled to -20°C
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Ultrapure water, ice-cold
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Cell scraper
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Dry ice
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Refrigerated centrifuge
Procedure:
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Cell Washing: Aspirate the culture medium. Wash the cells once with ice-cold PBS.
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Metabolism Quenching and Cell Lysis: Carefully remove all PBS. Place the culture dish on dry ice and add 1 mL of ice-cold 60% MeOH per 10 cm dish.
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Cell Scraping: Immediately scrape the cells with a cell scraper while keeping the dish on dry ice.
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Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube on dry ice.
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Homogenization (Optional): For complete lysis, sonicate the sample on ice using short bursts.
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Phase Separation: Add an equal volume of pre-chilled chloroform to the methanol-cell suspension. Add 0.5 volumes of ice-cold ultrapure water. The final ratio should be approximately 1:1:0.5 of methanol:chloroform:water.
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Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collection of Aqueous Phase: Three phases will form: an upper aqueous phase (containing this compound), a protein interface, and a lower organic phase. Carefully collect the upper aqueous phase into a new pre-chilled tube.
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Drying and Storage: The aqueous extract can be dried using a centrifugal vacuum evaporator. Store the dried extract at -80°C until analysis.
Visualizations
Caption: Workflow for minimizing this compound degradation during extraction.
Caption: Key degradation pathways for this compound.
References
Technical Support Center: Overcoming Solubility Challenges with UDP-3-O-acyl-GlcNAc
This technical support guide is designed for researchers, scientists, and drug development professionals working with UDP-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc). This document provides troubleshooting advice and answers to frequently asked questions regarding solubility issues that may be encountered during experimental procedures.
Troubleshooting Guide
Q1: My this compound is not dissolving in aqueous buffer. What should I do?
A1: this compound is an amphipathic molecule, possessing both a hydrophilic UDP-sugar head and a hydrophobic acyl tail. This dual nature can make it challenging to dissolve in purely aqueous solutions, especially at higher concentrations. Here is a step-by-step approach to troubleshoot this issue:
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Verify the Salt Form: Ensure you are using a salt form of the compound, such as the disodium (B8443419) salt, which is generally more water-soluble than the free acid form.
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Gentle Warming: Warm the solution gently to 30-37°C. Avoid excessive heat, as it may degrade the molecule.
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Sonication: Use a bath sonicator for short bursts to aid in the dispersion of the compound.
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pH Adjustment: The pH of the buffer can influence solubility. Ensure your buffer pH is in the neutral to slightly basic range (pH 7.0-8.0), which can help to keep the phosphate (B84403) groups of the UDP moiety ionized and improve solubility.
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Incorporate a Co-solvent: If the above steps are insufficient, consider the addition of a small amount of an organic co-solvent.
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a high-concentration stock solution, it is advisable to use a solvent system that can accommodate both the hydrophilic and hydrophobic portions of the molecule. A common approach is to first dissolve the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol, and then slowly add the aqueous buffer while vortexing to the desired final concentration. It is crucial to keep the final concentration of the organic solvent low in your experimental setup to avoid any detrimental effects on your assay, such as enzyme inhibition or cell toxicity. For many in vitro cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%[1].
Q3: Can I dissolve this compound directly in water?
A3: While the disodium salt of UDP-GlcNAc is water-soluble, the presence of the acyl chain in this compound significantly reduces its aqueous solubility. Direct dissolution in water may be possible at very low concentrations, but for most applications, using a buffered solution or a co-solvent system is recommended to ensure complete dissolution and prevent precipitation. For the related compound, UDP-GlcNAc disodium salt, a solubility of 125 mg/mL in water has been reported, which may require ultrasonication to achieve[2].
Q4: My this compound solution is cloudy. What does this indicate and how can I fix it?
A4: Cloudiness, or turbidity, in your solution is a strong indicator that the compound is not fully dissolved and may be forming micelles or larger aggregates. The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). To address this, you can try the following:
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Dilution: Dilute your solution to a concentration below the CMC.
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Detergent Addition: Incorporate a non-ionic or zwitterionic detergent to aid in solubilization. The detergent molecules will form mixed micelles with the this compound, keeping it in solution.
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Filtration: For downstream applications where aggregates could interfere, filtering the solution through a 0.22 µm filter after attempting to solubilize it can remove larger, undissolved particles.
Q5: How does the length of the acyl chain affect the solubility of this compound?
A5: The length of the acyl chain has a significant impact on the solubility of the molecule. Generally, as the length of the hydrophobic acyl chain increases, the aqueous solubility of the molecule decreases[3][4]. For example, a this compound with a C14 (myristoyl) chain will be less water-soluble than one with a C10 (decanoyl) chain. This is an important consideration when working with different analogs of this molecule.
Q6: What are the recommended storage conditions for this compound solutions?
A6: For long-term storage, it is recommended to store this compound as a dry powder at -20°C, protected from light and under an inert atmosphere like nitrogen[5]. Once in solution, it is best to prepare fresh solutions for each experiment. If you need to store a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of the compound in solution can be limited, so it is advisable to use it as quickly as possible after preparation.
Data Presentation
| Parameter | Recommendation | Notes |
| Stock Solvent | DMSO or Ethanol | Use minimal volume to dissolve, then add aqueous buffer. |
| Final Organic Solvent | < 1% (ideally < 0.5%) | For most in vitro and cell-based assays. |
| Aqueous Buffer pH | 7.0 - 8.0 | Helps maintain ionization of phosphate groups. |
| Storage (Powder) | -20°C, under inert gas | Protect from light and moisture. |
| Storage (Solution) | -80°C, in aliquots | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
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Weigh out the desired amount of this compound (disodium salt) in a sterile microcentrifuge tube.
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Add a minimal volume of high-purity DMSO to the tube to dissolve the powder. For example, start with 10-20 µL for 1 mg of compound.
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Vortex gently until the powder is completely dissolved.
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Slowly add your desired aqueous buffer (e.g., 50 mM HEPES, pH 7.5) dropwise while continuously vortexing to prevent precipitation.
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Bring the solution to the final desired stock concentration (e.g., 10 mM).
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Aliquot the stock solution into small volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution for an Enzyme Assay
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Thaw an aliquot of your concentrated stock solution on ice.
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Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay buffer.
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In a new tube, add the required volume of assay buffer.
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While vortexing the assay buffer, add the calculated volume of the stock solution. This gradual addition helps to prevent the compound from precipitating out of solution.
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If solubility issues persist at the desired working concentration, consider including a non-ionic detergent such as Triton X-100 or n-dodecyl-β-D-maltopyranoside (DDM) in your assay buffer at a concentration above its CMC.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility problems.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of polyethyleneglycol chain length and phospholipid acyl chain composition on the interaction of polyethyleneglycol-phospholipid conjugates with phospholipid: implications in liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mass Spectrometry of UDP-3-O-acyl-GlcNAc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the mass spectrometry analysis of UDP-3-O-acyl-GlcNAc.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.
Question: I am observing significant fragmentation of my this compound molecule in the MS1 spectrum, even before MS/MS analysis. What could be the cause?
Answer: This phenomenon is likely due to in-source decay or the inherent lability of the molecule. Here are the potential causes and solutions:
-
In-Source Decay (ISD): Particularly in MALDI-TOF-MS, high laser energy can cause fragmentation of the analyte before it is accelerated.
-
Solution: Reduce the laser energy to the minimum required for sufficient ionization. Experiment with different matrix preparations, as the matrix can influence the extent of ISD.[1]
-
-
Labile Glycosidic Bond: The bond between the acyl-GlcNAc moiety and the UDP is susceptible to cleavage, especially with energetic ionization techniques.
-
Solution: Optimize your electrospray ionization (ESI) source conditions. Reduce the capillary voltage and temperature to minimize in-source fragmentation.
-
Question: My MS/MS spectra are dominated by the loss of the GlcNAc moiety, making it difficult to get sequence information. How can I address this?
Answer: The lability of the O-glycosidic bond in GlcNAc-containing molecules is a known challenge with Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD).[2][3][4]
-
Alternative Fragmentation Methods:
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that tends to preserve labile post-translational modifications like O-GlcNAcylation.[2] It is particularly effective for precursor ions with a charge state of +3 or higher.
-
Ultraviolet Photodissociation (UVPD): UVPD is another high-energy fragmentation method that can induce backbone cleavage without the loss of the labile GlcNAc modification.
-
-
Chemical Derivatization: While more complex, derivatization of the hydroxyl groups can increase the stability of the sugar moiety.
Question: I am seeing unexpected adducts in my mass spectra. How can I identify and minimize them?
Answer: Adduct formation is common in ESI-MS of sugars and nucleotides. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and chloride ([M+Cl]⁻).
-
Identification:
-
Sodium Adducts: Look for peaks at M+22.99 Da.
-
Potassium Adducts: Look for peaks at M+38.96 Da.
-
Chloride Adducts: In negative ion mode, look for peaks at M+34.97 Da and M+36.97 Da with a characteristic 3:1 isotopic pattern.
-
-
Minimization:
-
Use high-purity solvents and reagents.
-
In positive ion mode, the addition of a small amount of a volatile acid like formic acid can promote protonation ([M+H]⁺) over sodium adduction.
-
In negative ion mode, the use of a volatile buffer like ammonium (B1175870) acetate (B1210297) can help to obtain the deprotonated molecule ([M-H]⁻).
-
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragment ions I should look for in the MS/MS of this compound?
A1: You can expect to see fragment ions arising from both the UDP and the acyl-GlcNAc moieties. While the specific m/z will depend on the acyl group, key fragments from the UDP-GlcNAc core include:
-
Oxonium ions of GlcNAc: A characteristic ion at m/z 204.09, and sequential fragments at m/z 186.08, 168.07, 144.07, 138.06, and 126.06 are indicative of the GlcNAc moiety.
-
UDP fragment: A distinct fragment ion corresponding to [UDP-H₂O-H]⁻ at m/z 384.98 can be observed in negative ion mode for the unlabeled UDP moiety.
Quantitative Data Summary
| Ion Description | m/z (Da) | Polarity | Fragmentation Method |
| [GlcNAc oxonium ion]⁺ | 204.09 | Positive | CID/HCD |
| [GlcNAc oxonium ion - H₂O]⁺ | 186.08 | Positive | CID/HCD |
| [GlcNAc oxonium ion - 2H₂O]⁺ | 168.07 | Positive | CID/HCD |
| [UDP - H₂O - H]⁻ | 384.98 | Negative | CID/HCD |
Q2: How can I differentiate between this compound and its isobaric isomer UDP-3-O-acyl-GalNAc?
A2: These epimers can be challenging to separate. A specialized chromatographic method is often required. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective for separating UDP-GlcNAc and UDP-GalNAc, and this approach can be adapted for their acylated derivatives. Optimization of the mobile phase, including the use of ammonium hydroxide, and the column temperature can achieve baseline separation.
Q3: What are some key considerations for sample preparation to avoid artifacts?
A3: Proper sample preparation is crucial for accurate analysis.
-
Enrichment: Due to the potentially low abundance of this compound in biological samples, enrichment strategies may be necessary. Solid-phase extraction (SPE) with graphitized carbon can be used for nucleotide sugars.
-
Deamidation: If your workflow involves enzymatic digestion of proteins to release modified peptides, be aware that deamidation of asparagine residues can occur as a sample preparation artifact. Performing the digestion in ¹⁸O-labeled water can help to distinguish between native deamidation and artifacts.
-
Purity: Ensure all solvents and reagents are of high purity to minimize the formation of adducts.
Experimental Protocols
Protocol 1: Analysis of this compound by LC-MS/MS with HCD Fragmentation
-
Chromatography:
-
Column: A HILIC column (e.g., amide-based) is recommended for separation of polar analytes like nucleotide sugars.
-
Mobile Phase A: 10 mM ammonium formate (B1220265) in water, pH adjusted with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A to elute the analyte.
-
-
Mass Spectrometry (HCD):
-
Ionization Mode: Negative ESI is often preferred for nucleotides.
-
MS1 Scan: Scan a mass range appropriate for the expected mass of your this compound.
-
MS2 Scan (HCD): Select the precursor ion corresponding to your analyte and apply a normalized collision energy (NCE) of around 25-35%. Look for the characteristic fragment ions mentioned in the FAQ.
-
Protocol 2: Site-Specific Analysis using ETD Fragmentation
-
Chromatography: Follow the same procedure as in Protocol 1.
-
Mass Spectrometry (ETD):
-
Ionization Mode: Positive ESI is typically required for ETD, as it works best on multiply charged precursors.
-
MS1 Scan: Scan a mass range to identify the [M+2H]²⁺ or [M+3H]³⁺ ions of your analyte.
-
MS2 Scan (ETD): Isolate the desired precursor ion and apply ETD. Analyze the resulting spectrum for fragment ions that retain the acyl-GlcNAc moiety, allowing for localization of the modification.
-
Visualizations
Caption: Fragmentation pathways of this compound in MS.
Caption: Troubleshooting workflow for MS of this compound.
References
- 1. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing UDP-3-O-acyl-GlcNAc for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing UDP-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc), ensuring its stability during long-term storage is critical for reproducible and accurate experimental outcomes. This guide provides detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the storage and handling of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term stability, it is recommended to store this compound solutions at -80°C. For short-term storage (up to a few weeks), -20°C is generally acceptable.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is best practice to aliquot the solution into smaller, single-use volumes before freezing.
Q2: What is the optimal pH range for storing this compound?
The pyrophosphate linkage in UDP-sugars is susceptible to hydrolysis under acidic or basic conditions. Enzymatic assays using this compound as a substrate have shown optimal activity in a pH range of approximately 6.4 to 9.1, suggesting the molecule is relatively stable within this range for the duration of the experiment.[2] For long-term storage, a neutral pH of around 7.0 is recommended. A common buffer used for related compounds is Bis-Tris, which can be prepared at this pH.[1]
Q3: In what solvent should I dissolve and store this compound?
This compound is typically dissolved in high-purity, sterile water or a buffered solution (e.g., 50 mM Bis-Tris, pH 7.0). Using a buffer can help maintain a stable pH during storage. Ensure all solvents are free of nucleases and proteases.
Q4: Can I store this compound in a lyophilized state?
Yes, lyophilization (freeze-drying) is a common method for the long-term storage of labile biological molecules. Storing the compound as a lyophilized powder at -20°C or -80°C, protected from moisture and light, is expected to enhance its stability significantly by reducing the potential for aqueous hydrolysis.
Q5: What are the primary degradation products of this compound?
The molecule has several points susceptible to hydrolysis:
-
Ester Bond: The acyl chain at the 3-O position can be hydrolyzed, yielding UDP-GlcNAc and the free fatty acid.
-
Pyrophosphate Bond: The high-energy pyrophosphate linkage can be cleaved, resulting in UMP and 3-O-acyl-GlcNAc-1-phosphate, or UDP and 3-O-acyl-GlcNAc.
-
Glycosidic Bond: The bond between the GlcNAc and the UDP moiety can also be hydrolyzed.
The primary degradation pathway in aqueous solution is likely the hydrolysis of the ester and pyrophosphate bonds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an assay | Degradation of this compound due to improper storage (temperature fluctuations, incorrect pH). | - Verify storage temperature and pH. - Use a fresh, un-thawed aliquot for the experiment. - Perform a stability analysis (see Experimental Protocols) to check the integrity of your stock. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products such as UDP-GlcNAc, UMP, or free fatty acids. | - Analyze the mass of the unexpected peaks to identify potential degradation products. - Compare the chromatogram to a freshly prepared standard. - Review storage and handling procedures to minimize degradation. |
| Precipitate forms upon thawing | Poor solubility at low temperatures or changes in buffer composition during freezing. | - Gently warm the solution to 37°C and vortex briefly to redissolve the precipitate. - If the precipitate persists, it may be due to degradation. Consider purifying the sample if necessary. - For future storage, consider using a cryoprotectant like glycerol (B35011) (note: check for compatibility with downstream applications). |
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (long-term) -20°C (short-term) | Minimizes chemical and enzymatic degradation.[1] |
| pH | ~7.0 | Avoids acid or base-catalyzed hydrolysis of the pyrophosphate linkage. |
| Solvent | Sterile, nuclease-free water or a neutral buffer (e.g., 50 mM Bis-Tris, pH 7.0). | Ensures sterility and maintains a stable pH. |
| Form | Lyophilized powder or frozen aliquots. | Lyophilization removes water, preventing hydrolysis. Aliquoting prevents repeated freeze-thaw cycles. |
| Light/Air | Store in amber vials, protected from light and moisture. | Minimizes potential photo-degradation and hygroscopic effects. |
Experimental Protocols
Protocol: Assessing the Stability of this compound by HPLC
This protocol allows for the quantitative assessment of this compound integrity over time.
1. Sample Preparation:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mM) in the desired storage buffer.
- Dispense into multiple aliquots.
- Store aliquots under different conditions to be tested (e.g., 4°C, -20°C, -80°C).
- At specified time points (e.g., 0, 1, 3, 6 months), remove an aliquot from each storage condition.
2. HPLC Analysis:
- Column: A reverse-phase C18 column is suitable for separating the intact molecule from its more polar degradation products.
- Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
- Example Gradient: 0-5 min, 5% B; 5-25 min, 5-60% B; 25-30 min, 60% B; 30-35 min, 60-5% B; 35-40 min, 5% B (where A is the aqueous buffer and B is the organic solvent).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 262 nm (for the uracil (B121893) ring).
- Injection Volume: 10-20 µL.
3. Data Analysis:
- Integrate the peak area of the intact this compound and any new peaks that appear over time.
- The percentage of intact compound remaining can be calculated as: (Area_intact_time_X / Area_intact_time_0) * 100%.
- The appearance of earlier eluting peaks likely corresponds to more polar degradation products (e.g., UDP-GlcNAc).
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential hydrolytic degradation pathways for this compound.
References
Technical Support Center: Refinement of Purification Protocols for UDP-3-O-acyl-GlcNAc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for UDP-3-O-acyl-GlcNAc.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the purification of this compound?
A1: The primary challenges in purifying this compound stem from its amphipathic nature, possessing both a highly polar nucleotide sugar headgroup and a nonpolar acyl chain. This can lead to issues with solubility, aggregation, and interaction with chromatography resins. Furthermore, the pyrophosphate linkage is susceptible to hydrolysis under acidic or strongly basic conditions.
Q2: What are the most common methods for purifying this compound?
A2: A multi-step chromatographic approach is typically employed. This often involves an initial size-exclusion chromatography step to separate the product from smaller reaction components, followed by ion-exchange chromatography to separate based on charge, and potentially a final reverse-phase chromatography step for high-resolution separation based on hydrophobicity.
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is a common method for monitoring the progress of reactions and the presence of this compound in column fractions. A developing solvent system of n-butanol:acetic acid:water (2:1:1, v/v/v) can be effective.[1][2] The product can be visualized using a p-anisaldehyde sugar stain.[1][2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection (at 254 nm or 262 nm for the uracil (B121893) base) is recommended.
Q4: What are the recommended storage conditions for purified this compound?
A4: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. If in solution, it should be stored in a buffered solution at a neutral pH (around 7.0-7.5) at -80°C to minimize hydrolysis. Avoid repeated freeze-thaw cycles. While specific stability data for the acylated form is limited, general guidelines for nucleotide sugars suggest that storage in 50% glycerol (B35011) at -20°C can also enhance stability.
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Before starting purification, confirm reaction completion using TLC or HPLC analysis of the crude reaction mixture. |
| Product Degradation | Maintain a neutral to slightly basic pH (7.0-8.0) throughout the purification process to prevent hydrolysis of the pyrophosphate bond. Avoid prolonged exposure to acidic or strongly basic conditions. |
| Poor Recovery from Chromatography Column | The amphipathic nature of the molecule can lead to irreversible binding. Try altering the mobile phase composition, such as by adding a small percentage of a polar organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous buffer in ion-exchange chromatography. For size-exclusion chromatography, ensure the correct solvent is used to prevent adsorption to the matrix. |
| Co-elution with Contaminants | Optimize the gradient in ion-exchange or reverse-phase HPLC to improve resolution. Consider using a different type of chromatography resin or a multi-step purification strategy. |
Poor Peak Shape or Resolution in HPLC
| Potential Cause | Troubleshooting Step |
| Compound Aggregation | The acyl chain can promote aggregation. Try adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the mobile phase or sample. |
| Interaction with Column Matrix | Ensure the column is appropriate for the separation. For ion-exchange, use a resin with the appropriate functional groups and counter-ions. For reverse-phase, select a column with suitable hydrophobicity (e.g., C8 or C18). |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the buffer concentration, pH, and organic modifier gradient. For ion-pair reverse-phase HPLC, the concentration of the ion-pairing reagent can be adjusted. |
| Column Overloading | Reduce the amount of sample injected onto the column. |
Product Instability
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Pyrophosphate Bond | Maintain a neutral pH during all purification and storage steps. Use buffers such as triethylammonium (B8662869) bicarbonate or ammonium (B1175870) acetate (B1210297) which are volatile and can be removed by lyophilization. |
| Acyl Chain Migration or Hydrolysis | While less common under neutral conditions, be mindful of prolonged exposure to harsh conditions. Analyze the final product by mass spectrometry to confirm its integrity. |
| Oxidation of the Acyl Chain | If the acyl chain is unsaturated, consider working under an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents to minimize oxidation. |
Quantitative Data
Due to the specialized nature of this compound synthesis and purification, comprehensive quantitative data on yields and purity from a wide range of studies is limited. The following table provides a general overview based on available literature for similar compounds.
| Purification Step | Typical Recovery Range | Expected Purity | Notes |
| Size-Exclusion Chromatography (Sephadex LH-20) | 70-90% | Low to Moderate | Primarily for desalting and removal of small molecule reagents. |
| Anion-Exchange Chromatography (DEAE) | 50-80% | Moderate to High | Separates based on the negative charge of the phosphate (B84403) groups. |
| Reverse-Phase HPLC | 60-95% | High (>95%) | Provides high-resolution separation based on hydrophobicity. |
Experimental Protocols
Protocol 1: Purification using Size-Exclusion and Ion-Exchange Chromatography
This protocol is a generalized procedure based on methods described for the purification of acylated UDP-sugars.
1. Size-Exclusion Chromatography (Desalting)
-
Column: Sephadex LH-20. This resin is suitable for separating lipids and other natural products in organic solvents.[3]
-
Mobile Phase: A mixture of chloroform (B151607) and methanol (e.g., 1:1, v/v) or another suitable organic solvent system in which the product is soluble.
-
Procedure:
-
Dissolve the crude, dried reaction mixture in a minimal volume of the mobile phase.
-
Apply the sample to the pre-equilibrated Sephadex LH-20 column.
-
Elute with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the product.
-
Pool the product-containing fractions and evaporate the solvent under reduced pressure.
-
2. Anion-Exchange Chromatography
-
Column: DEAE-Sepharose or a similar weak anion-exchange resin.
-
Buffers:
-
Buffer A: 25 mM Triethylammonium bicarbonate (TEAB), pH 7.5.
-
Buffer B: 1 M Triethylammonium bicarbonate (TEAB), pH 7.5.
-
-
Procedure:
-
Dissolve the desalted product from the previous step in a minimal volume of Buffer A.
-
Load the sample onto the DEAE column pre-equilibrated with Buffer A.
-
Wash the column with several column volumes of Buffer A to remove unbound contaminants.
-
Elute the product using a linear gradient of 0-100% Buffer B over several column volumes.
-
Collect fractions and monitor by TLC or HPLC.
-
Pool the fractions containing the pure product and lyophilize to remove the volatile buffer.
-
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: n-butanol:acetic acid:water (2:1:1, v/v/v).
-
Procedure:
-
Spot a small amount of the sample (crude reaction mixture or column fraction) onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Dry the plate thoroughly.
-
Visualize the spots under UV light (254 nm) and/or by staining with a p-anisaldehyde sugar stain followed by gentle heating.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for addressing low purification yields.
References
Technical Support Center: UDP-3-O-acyl-GlcNAc Deacetylase (LpxC) Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding in UDP-3-O-acyl-GlcNAc deacetylase (LpxC) assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of LpxC assays?
A1: Non-specific binding refers to the interaction of assay components, such as test compounds, enzymes, or detection reagents, with surfaces other than their intended molecular targets. In LpxC assays, this often involves compounds adhering to the surfaces of microtiter plates or binding to the LpxC enzyme in a way that does not produce a true inhibition of its catalytic activity. This can lead to inaccurate measurements and false-positive results.
Q2: Why is non-specific binding a significant problem in LpxC inhibitor screening?
A2: Non-specific binding is a major challenge in high-throughput screening (HTS) for LpxC inhibitors because it can lead to the identification of false-positive hits. These "promiscuous inhibitors" often show activity across various unrelated assays and their mechanism of action is not due to specific, high-affinity binding to the enzyme's active site. This results in wasted resources and time spent on compounds that will not be viable drug candidates.
Q3: What are the common causes of non-specific binding in LpxC assays?
A3: Several factors can contribute to non-specific binding:
-
Compound Properties: Compounds that are "sticky" or tend to aggregate at the concentrations used in assays are prone to non-specific binding.
-
Assay Plates: The type of microtiter plate used can significantly influence binding. Polystyrene plates, commonly used in HTS, are known to be surfaces where compounds can bind non-specifically.
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Detergents: The absence or use of a suboptimal type or concentration of detergent can fail to prevent compound aggregation and non-specific binding.
-
Enzyme Concentration: High concentrations of the LpxC enzyme can sometimes lead to increased non-specific interactions.
-
Buffer Conditions: The pH, ionic strength, and other components of the assay buffer can influence the behavior of both the compounds and the enzyme.
Q4: Which LpxC assay formats are most susceptible to non-specific binding issues?
A4: While non-specific binding can be an issue in many assay formats, it is particularly problematic in assays that are sensitive to changes in the physical state of the reaction mixture. For example, assays that rely on fluorescence or absorbance can be affected by compound aggregation that causes light scattering. Assays with multiple steps and wash stages can also suffer from non-specific binding of reagents to the plate surface.
Troubleshooting Guide
This section addresses common problems encountered during LpxC assays that may be related to non-specific binding.
Problem: High background signal in no-enzyme control wells.
| Possible Cause | Recommended Solution |
| Compound Interference: The test compound may be fluorescent at the assay wavelengths or may be precipitating, causing light scatter. | 1. Run a control plate with the compounds but without the enzyme or substrate to measure intrinsic compound fluorescence or precipitation. 2. Visually inspect the wells for any signs of precipitation. |
| Reagent Binding to Plate: Detection reagents may be binding non-specifically to the assay plate. | 1. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. 2. Test different types of microtiter plates (e.g., low-binding surfaces). |
Problem: High rate of false positives in an inhibitor screening campaign.
| Possible Cause | Recommended Solution |
| Compound Aggregation: Many initial hits may be aggregators that non-specifically inhibit the enzyme. | 1. Incorporate a non-ionic detergent, such as 0.01% Triton X-100, into the assay buffer to disrupt aggregate formation. 2. Re-test the initial hits in the presence of the detergent; true inhibitors should retain their activity, while aggregators will likely show a significant loss of potency. |
| Lack of Counter-Screen: The assay may be identifying compounds that interfere with the detection method rather than inhibiting LpxC. | 1. Implement a counter-screen to identify compounds that interfere with the assay technology itself. For example, in a coupled-enzyme assay, test for inhibition of the coupling enzyme. |
Problem: Inconsistent IC50 values for known inhibitors.
| Possible Cause | Recommended Solution |
| Variable Compound Adsorption: The inhibitor may be adsorbing to the surface of the assay plates or pipette tips, leading to variations in the effective concentration. | 1. Use low-binding plates and pipette tips. 2. Include a suitable detergent (e.g., Triton X-100) in the assay buffer to reduce adsorption. |
| Enzyme Instability: The LpxC enzyme may be losing activity over the course of the experiment. | 1. Ensure the enzyme is stored correctly and handled on ice. 2. Include a stabilizing agent, such as glycerol (B35011) or BSA, in the enzyme dilution buffer. |
Data on Mitigating Non-Specific Binding
The choice of detergent is critical for obtaining reliable data in LpxC assays. The following table summarizes the effect of different detergents on the apparent activity of a known non-specific inhibitor.
Table 1: Effect of Detergents on the IC50 of a Promiscuous LpxC Inhibitor
| Detergent | Concentration | Apparent IC50 (µM) | Interpretation |
| None | - | 1.5 | Strong apparent inhibition |
| Triton X-100 | 0.01% | > 100 | Inhibition is likely due to aggregation |
| Tween-20 | 0.01% | 85 | Significant reduction in non-specific inhibition |
| CHAPS | 0.1% | 50 | Partial reduction in non-specific inhibition |
Data is illustrative and based on typical results seen for aggregate-based inhibitors.
Experimental Protocols
Protocol 1: Standard LpxC Activity Assay (Fluorescence-Based)
This protocol is for a continuous, coupled assay that measures the deacetylation of the LpxC substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM DTT.
-
LpxC Enzyme Stock: Prepare a concentrated stock of purified LpxC in a suitable buffer containing glycerol for stability.
-
Substrate Stock: Prepare a stock solution of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Detection Mix: Prepare a solution containing the coupling enzyme and its substrate in the assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of the test compound (dissolved in DMSO) or DMSO alone (for controls) to the wells of a 384-well plate.
-
Add 20 µL of the LpxC enzyme diluted in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the substrate and detection mix to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Normalize the rates to the control wells (containing DMSO) to determine the percent inhibition for each compound.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Protocol 2: Counter-Screen for Non-Specific Inhibitors
This protocol helps to identify compounds that form aggregates.
-
Primary Assay Buffer: 50 mM HEPES, pH 7.5.
-
Counter-Screen Buffer: 50 mM HEPES, pH 7.5, containing 0.01% (v/v) Triton X-100.
-
Procedure:
-
Perform the LpxC assay as described in Protocol 1 using the primary assay buffer to identify initial hits.
-
Re-test all identified hits using the counter-screen buffer.
-
Compare the IC50 values obtained in the two buffer conditions.
-
-
Interpretation:
-
True Inhibitors: The IC50 value should not change significantly (e.g., less than 3-fold) in the presence of Triton X-100.
-
Non-Specific Inhibitors (Aggregators): The IC50 value will typically increase dramatically (e.g., >10-fold) or the compound will show no inhibition in the presence of Triton X-100.
-
Visual Guides
Caption: Simplified diagram of the initial steps of the Lipid A biosynthesis pathway highlighting the LpxC-catalyzed reaction.
Caption: LpxC inhibitor assay workflow, indicating key steps where non-specific binding can occur.
Caption: Decision tree for troubleshooting and identifying non-specific LpxC inhibitors using a detergent-based counter-screen.
Validation & Comparative
A Comparative Guide to LpxC Enzyme Activity with UDP-3-O-acyl-GlcNAc Analogs
For Researchers, Scientists, and Drug Development Professionals
The enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of Gram-negative bacteria.[1] This makes LpxC a prime target for the development of novel antibiotics.[2][3] LpxC catalyzes the second and committed step in the lipid A pathway: the deacetylation of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine.[4][5] The nature of the acyl chain on this substrate can vary between different bacterial species, with Escherichia coli primarily utilizing a myristoyl (C14) chain and Pseudomonas aeruginosa a decanoyl (C10) chain.
This guide provides a comparative analysis of the activity of LpxC with its natural substrate and various synthetic analogs. The data presented herein is intended to aid researchers in the fields of antibiotic discovery and enzymology in understanding the structure-activity relationships of LpxC substrates and inhibitors.
Quantitative Comparison of LpxC Activity with Substrate Analogs
The following table summarizes the kinetic and inhibitory constants of E. coli and P. aeruginosa LpxC with the natural substrate and a selection of substrate analogs. These analogs have been primarily developed as inhibitors, and their potency reflects their ability to interact with the enzyme's active site.
| Analog/Substrate | LpxC Ortholog | Acyl Chain | Parameter | Value | Reference(s) |
| UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | E. coli | Myristoyl (C14) | KM | 2.1 µM | |
| UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | P. aeruginosa | Myristoyl (C14) | KM | 4.7 µM | |
| UDP-GlcNAc | E. coli | None | kcat/KM | 5 x 106-fold lower than acylated substrate | |
| Inhibitor Analogs | |||||
| TU-514 | A. aeolicus | Myristoyl (C14) | Ki (estimated) | 3.9 µM | |
| L-161,240 | E. coli | Phenyl-oxazole derivative | Ki | 50 nM | |
| CHIR-090 | E. coli | N-aroyl-L-threonine derivative | Ki | Sub-nanomolar | |
| LPC-233 | E. coli | Phenyl-diacetylene cyclopropane (B1198618) derivative | KI | 0.22 ± 0.06 nM |
Signaling Pathway and Experimental Workflow
To understand the context of LpxC activity, it is essential to visualize its place in the broader Lipid A biosynthesis pathway. Furthermore, a standardized workflow for assessing the impact of various substrate analogs on LpxC activity is crucial for reproducible research.
References
- 1. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) inhibitors: A long path explored for potent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity with UDP-3-O-acyl-GlcNAc Derivatives and Analogs
For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for accurate experimental results and the successful development of targeted therapeutics. This guide provides a comparative analysis of antibody cross-reactivity, with a focus on derivatives of uridine (B1682114) diphosphate-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc), a key precursor in the biosynthesis of lipid A in Gram-negative bacteria. While direct comparative data on antibodies against various this compound derivatives is scarce in publicly available literature, this guide presents a well-documented case of cross-reactivity of an antibody for a related sugar modification, O-GlcNAc, to illustrate the critical importance of validating antibody specificity.
Case Study: Cross-Reactivity of O-GlcNAc-Specific Antibody CTD110.6
A notable example of antibody cross-reactivity in the field of glycosylation is the reactivity of the O-GlcNAc-specific antibody CTD110.6 with N-GlcNAc2-modified proteins. This phenomenon, particularly observed under conditions of glucose deprivation, highlights the potential for misinterpretation of experimental data when relying solely on antibody-based detection methods.
Data Presentation: CTD110.6 Reactivity
The following table summarizes the comparative reactivity of the CTD110.6 antibody with its intended target (O-GlcNAc) and its cross-reactive target (N-GlcNAc2).
| Target Glycosylation | Intended Target? | Condition Favoring Modification | Regulation by OGT/O-GlcNAcase | Inhibition by Tunicamycin (B1663573) | Reference |
| O-GlcNAc | Yes | Normal Glucose Conditions | Yes | No | [1][2] |
| N-GlcNAc2 | No | Glucose Deprivation | No | Yes | [1][2] |
Experimental Protocols
To aid researchers in assessing antibody specificity, detailed methodologies for key experiments are provided below.
Immunoblot Analysis for Detecting Glycosylation
This protocol is used to detect glycosylated proteins in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., CTD110.6) overnight at 4°C.
-
Wash the membrane three times with washing buffer.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Tunicamycin Treatment to Differentiate N-linked from O-linked Glycosylation
Tunicamycin is an inhibitor of N-linked glycosylation.
-
Cell Culture:
-
Culture cells under desired experimental conditions (e.g., normal glucose and glucose deprivation).
-
-
Tunicamycin Treatment:
-
Treat a subset of cells with an effective concentration of tunicamycin for a specified duration. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Cell Lysis and Immunoblotting:
-
Lyse the cells and perform immunoblot analysis as described above, using the antibody of interest. A reduction in the antibody signal in tunicamycin-treated cells suggests that the recognized epitope is part of an N-linked glycan.
-
Visualizing Experimental Logic and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing antibody cross-reactivity and the relevant biological pathway.
Caption: Workflow for assessing CTD110.6 antibody cross-reactivity.
References
A Comparative Guide: UDP-GlcNAc vs. UDP-3-O-acyl-GlcNAc as Acyltransferase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) and its acylated derivative, Uridine diphosphate-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc), as substrates for acyltransferases. This comparison is primarily focused on their roles in the well-characterized lipid A biosynthesis pathway in Gram-negative bacteria, with additional context provided by the function of UDP-GlcNAc in eukaryotic systems.
Introduction
UDP-GlcNAc and this compound are crucial activated sugar donors in distinct biological pathways. Their utilization as substrates by different classes of acyltransferases highlights the specificity and sequential nature of complex biosynthetic processes. In Gram-negative bacteria, these molecules are sequential substrates in the essential lipid A biosynthetic pathway, which is a key component of the outer membrane lipopolysaccharide (LPS). Understanding the substrate preferences and kinetics of the acyltransferases that act upon them is critical for the development of novel antimicrobial agents. In eukaryotes, UDP-GlcNAc serves as the donor for O-GlcNAc transferases (OGTs), which play vital regulatory roles in a myriad of cellular processes.
Role in Lipid A Biosynthesis: A Sequential Acylation
The biosynthesis of lipid A, the hydrophobic anchor of LPS, begins with the acylation of UDP-GlcNAc. This process involves two key acyltransferases, LpxA and LpxD, which utilize UDP-GlcNAc and this compound as their respective acyl acceptor substrates.
-
LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme catalyzes the first committed step in lipid A biosynthesis. It transfers a specific R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-GlcNAc. This reaction is notably reversible and thermodynamically unfavorable[1].
-
LpxD (UDP-3-O-(R-3-hydroxyacyl)glucosamine N-acyltransferase): Following the action of LpxA and a subsequent deacetylation step by LpxC, the resulting UDP-3-O-(R-3-hydroxyacyl)-GlcN serves as the substrate for LpxD. LpxD then transfers a second R-3-hydroxyacyl chain from ACP to the 2'-amino group of the glucosamine (B1671600) moiety[2][3][4].
This sequential acylation underscores the distinct substrate specificities of LpxA and LpxD, where the product of the former becomes the substrate for the latter.
Quantitative Comparison of Acyltransferase Performance
The kinetic parameters of E. coli LpxA and LpxD highlight their distinct substrate affinities and catalytic efficiencies.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Organism | Reference |
| LpxA | UDP-GlcNAc | 150 - 4000 | Not Reported | Not Reported | E. coli | [5] |
| LpxD | UDP-3-O-(R-3-hydroxymyristoyl)-GlcN | 1.3 - 2.5 | 23 | 9.2 x 106 | E. coli |
Note: The reported KM for LpxA with UDP-GlcNAc varies significantly in the literature and a precise kcat value is not consistently reported, reflecting the unfavorable equilibrium of the reaction. The catalytic efficiency of LpxD is notably high, indicating a very efficient enzymatic reaction once its substrate is available.
Experimental Protocols
Continuous Fluorescent Assay for LpxA and LpxD Activity
This assay continuously monitors the production of holo-ACP, a common product of both LpxA and LpxD reactions, by detecting the free thiol group using the fluorescent probe ThioGlo™.
Materials:
-
Purified LpxA or LpxD enzyme
-
UDP-GlcNAc (for LpxA) or UDP-3-O-(R-3-hydroxymyristoyl)-GlcN (for LpxD)
-
R-3-hydroxymyristoyl-ACP
-
ThioGlo™ (e.g., from Calbiochem)
-
HEPES buffer (pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader (λex = 379 nm, λem = 513 nm)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing HEPES buffer, the respective UDP-sugar substrate (UDP-GlcNAc for LpxA or UDP-3-O-(R-3-hydroxymyristoyl)-GlcN for LpxD), and R-3-hydroxymyristoyl-ACP at desired concentrations.
-
Add ThioGlo™ solution to the reaction mixture to a final concentration of 10 µM.
-
Incubate the mixture in the dark at 25°C for 5 minutes to allow any free thiols on non-acylated ACP to react with ThioGlo™.
-
Initiate the enzymatic reaction by adding the purified LpxA or LpxD enzyme (e.g., to a final concentration of 10 nM).
-
Immediately transfer the reaction mixture to a 96-well black microplate.
-
Monitor the increase in fluorescence continuously for 10-15 minutes at 15-second intervals using a fluorescence plate reader.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence increase over time.
Fluorescence Polarization (FP) Competition Assay for LpxA
This assay is suitable for high-throughput screening of inhibitors that compete with substrate binding to LpxA. It measures the displacement of a fluorescently labeled peptide inhibitor from the enzyme's active site.
Materials:
-
Purified LpxA enzyme
-
Fluorescently labeled peptide inhibitor (e.g., TAMRA-labeled peptide 920)
-
UDP-GlcNAc or UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc (as competitors)
-
Acyl Carrier Protein (ACP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100)
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of LpxA and the fluorescently labeled peptide in the assay buffer. The concentration of the fluorescent peptide should be low (e.g., 10 nM) and the LpxA concentration should be adjusted to achieve a significant polarization signal upon binding.
-
In a 384-well plate, add a fixed volume of the LpxA-fluorescent peptide complex to each well.
-
Add serial dilutions of the competitor substrate (UDP-GlcNAc or UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc) or test compounds to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization of each well using the microplate reader.
-
The decrease in polarization is proportional to the displacement of the fluorescent peptide by the competitor. The IC50 value can be determined by plotting the polarization signal against the logarithm of the competitor concentration.
Signaling Pathways and Logical Relationships
Lipid A Biosynthesis Pathway
The initial steps of the lipid A biosynthesis pathway in E. coli illustrate the sequential action of LpxA and LpxD.
Caption: Initial steps of the Lipid A biosynthesis pathway in E. coli.
Experimental Workflow for Continuous Fluorescent Assay
The workflow for determining acyltransferase activity using the ThioGlo™-based assay.
Caption: Workflow for the continuous fluorescent acyltransferase assay.
Broader Context and Alternative Substrates
While this compound appears to be a highly specific substrate for LpxD within the lipid A pathway, UDP-GlcNAc is a much more promiscuous substrate, particularly in eukaryotes.
Eukaryotic O-GlcNAc Transferases (OGTs): In eukaryotes, UDP-GlcNAc is the sole donor substrate for OGTs. These enzymes catalyze the O-GlcNAcylation of serine and threonine residues on a vast array of nuclear, cytoplasmic, and mitochondrial proteins. This dynamic post-translational modification is analogous to phosphorylation and plays a critical role in regulating signal transduction, transcription, and metabolism. The activity of OGTs is highly sensitive to cellular concentrations of UDP-GlcNAc, positioning O-GlcNAcylation as a key sensor of nutrient availability.
Other Bacterial Acyltransferases: While LpxA from E. coli is highly specific for UDP-GlcNAc, some bacterial species have LpxA orthologs with altered substrate specificities. For instance, the LpxA from Leptospira interrogans specifically acylates a UDP-GlcNAc analog where the 3-hydroxyl group is replaced by an amino group. This highlights the evolutionary adaptation of these enzymes to accommodate different lipid A structures.
Conclusion
UDP-GlcNAc and this compound serve as distinct and sequential substrates for the acyltransferases LpxA and LpxD in the vital lipid A biosynthetic pathway of Gram-negative bacteria. The substrate specificity of these enzymes is stringent, ensuring the correct assembly of this essential outer membrane component. The kinetic data underscores the efficiency of the LpxD-catalyzed reaction. The provided experimental protocols offer robust methods for studying the activity and inhibition of these important enzymes.
From a broader biological perspective, the role of UDP-GlcNAc as a substrate for OGTs in eukaryotes illustrates its central role as a metabolic sensor, linking nutrient status to the regulation of a wide array of cellular processes. This contrasts with the more specialized role of this compound in bacterial lipid A synthesis. The essential nature and high conservation of LpxA and LpxD in Gram-negative bacteria, coupled with the absence of a similar pathway in humans, make them attractive targets for the development of novel antibiotics.
References
- 1. The putative eukaryote-like O-GlcNAc transferase of the cyanobacterium Synechococcus elongatus PCC 7942 hydrolyzes UDP-GlcNAc and is involved in multiple cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steady-State Kinetics and Mechanism of LpxD, the N-Acyltransferase of Lipid A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steady-state kinetics and mechanism of LpxD, the N-acyltransferase of lipid A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A continuous fluorescent enzyme assay for early steps of lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UDP-3-O-acyl-GlcNAc Biosynthesis Across Bacterial Species: A Guide for Researchers
A comprehensive examination of the initial enzymatic steps in the biosynthesis of Lipid A, a critical component of the outer membrane of most Gram-negative bacteria, reveals species-specific variations that hold significant implications for drug development and our understanding of bacterial physiology. This guide provides a comparative analysis of the biosynthesis of UDP-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc), focusing on the key enzymes LpxA and LpxC, across different bacterial species.
The biosynthesis of this compound is the first stage of the highly conserved Raetz pathway, which ultimately produces Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS).[1][2] This pathway is essential for the viability of most Gram-negative bacteria, making its enzymes attractive targets for the development of novel antibiotics.[2] This guide summarizes key quantitative data, details experimental protocols for enzyme activity assays, and provides visualizations of the biosynthetic pathway and experimental workflows.
The Initial Steps of Lipid A Biosynthesis: LpxA and LpxC
The formation of this compound is a two-step process catalyzed by two soluble cytoplasmic enzymes: UDP-N-acetylglucosamine acyltransferase (LpxA) and UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[2]
-
LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme initiates the pathway by transferring a hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). This reaction is reversible and thermodynamically unfavorable.[3]
-
LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase): LpxC catalyzes the second, irreversible step: the deacetylation of this compound to produce UDP-3-O-acyl-glucosamine and acetate. This is the committed step in Lipid A biosynthesis.
Comparative Enzyme Kinetics
Significant differences in the kinetic parameters of LpxA and LpxC have been observed across various bacterial species, reflecting adaptations in their cell envelope composition and physiology.
LpxA Acyl-ACP Substrate Specificity
The acyl chain length preference of LpxA is a key determinant of the final structure of Lipid A and varies considerably between bacterial species. This specificity is often referred to as a "hydrocarbon ruler" mechanism.
| Bacterial Species | Preferred Acyl Chain Length | Reference(s) |
| Escherichia coli | R-3-hydroxymyristoyl (C14) | |
| Pseudomonas aeruginosa | R-3-hydroxydecanoyl (C10) | |
| Neisseria meningitidis | C12 | |
| Leptospira interrogans | C12 | |
| Porphyromonas gingivalis | Relaxed specificity (C14-C16) |
LpxC Kinetic Parameters
While comprehensive comparative data on LpxC kinetics is limited, available information on inhibitor potency suggests species-specific differences in the enzyme's active site. The 50% inhibitory concentration (IC₅₀) values for various inhibitors highlight these variations.
| Bacterial Species | Inhibitor | IC₅₀ (nM) | Reference(s) |
| Escherichia coli | BB-78485 | 160 | |
| Escherichia coli | L-161,240 | 440 | |
| Pseudomonas aeruginosa | ACHN-975 | <5 | |
| Pseudomonas aeruginosa | BB-78485 | ~100 |
Experimental Protocols
Accurate measurement of LpxA and LpxC activity is crucial for inhibitor screening and mechanistic studies. The following are detailed protocols for commonly used assays.
Radiometric Assay for LpxA Activity
This assay measures the transfer of a radiolabeled acyl group from acyl-ACP to UDP-GlcNAc.
Materials:
-
[α-³²P]UDP-GlcNAc
-
R-3-hydroxyacyl-ACP (e.g., R-3-hydroxymyristoyl-ACP)
-
Purified LpxA enzyme
-
Assay buffer: 40 mM HEPES, pH 8.0
-
Bovine Serum Albumin (BSA)
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60)
-
Developing solvent: Chloroform/Methanol/Water/Acetic Acid (25:15:4:2, v/v/v/v)
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing 40 mM HEPES (pH 8.0), 1 mg/ml BSA, 1–100 μM R-3-hydroxyacyl-ACP, and 1–5,000 μM [α-³²P]UDP-GlcNAc.
-
Pre-incubate the reaction mixture at 30°C for 3 minutes.
-
Initiate the reaction by adding the purified LpxA enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of cold ethanol.
-
Spot the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the specified developing solvent.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of product ([α-³²P]this compound) formed using a phosphorimager.
Spectrophotometric Assay for LpxC Activity
This continuous assay measures the production of the free amine group upon deacetylation of a surrogate substrate using the fluorescent dye fluorescamine (B152294).
Materials:
-
Purified LpxC enzyme
-
UDP-3-O-acyl-N-acetylglucosamine (natural substrate) or a suitable surrogate
-
Assay buffer: 50 mM HEPES, pH 7.5
-
Fluorescamine solution (3 mg/mL in acetone (B3395972) or DMSO)
-
Borate (B1201080) buffer, pH 9.0
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.5) and the LpxC substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified LpxC enzyme.
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding borate buffer, pH 9.0.
-
Immediately add the fluorescamine solution and vortex.
-
Measure the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 475 nm.
-
The amount of product is proportional to the fluorescence intensity.
Visualizing the Pathway and Workflows
To better understand the relationships between the components of the this compound biosynthesis pathway and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Biosynthesis of UDP-3-O-acyl-GlcN.
Caption: LpxA Radiometric Assay Workflow.
References
Confirmation of LpxC inhibition by novel compounds using UDP-3-O-acyl-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a critical global health challenge, necessitating the discovery of novel antibacterial agents. One promising target is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A, a crucial component of the bacterial outer membrane.[1][2] This guide provides a comparative analysis of novel compounds designed to inhibit LpxC, with a focus on the experimental methods used to confirm their activity, primarily utilizing the substrate UDP-3-O-acyl-GlcNAc.
Performance Comparison of Novel LpxC Inhibitors
The inhibitory activity of novel compounds against LpxC is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the in vitro activity of several recently developed LpxC inhibitors against Escherichia coli and Pseudomonas aeruginosa, two clinically significant Gram-negative pathogens.
| Compound Class | Compound Name | Target Organism | LpxC IC50 (nM) | Reference(s) |
| Hydroxamate | BB-78484 | E. coli | 400 ± 90 | [1][3] |
| BB-78485 | E. coli | 160 ± 70 | [3] | |
| L-161,240 | E. coli | 440 ± 10 | ||
| CHIR-090 | E. coli | 4.0 (Ki) | ||
| CHIR-090 | P. aeruginosa | Sub-nanomolar | ||
| ACHN-975 | P. aeruginosa | <1 | ||
| LpxC-4 (PF-5081090) | P. aeruginosa | Potent (not specified) | ||
| LPC-233 | E. coli | 0.22 (Ki), 0.0089 (Ki*) | ||
| Non-Hydroxamate | TP0586532 | Enterobacteriaceae | Potent (not specified) | |
| (2-(1S-hydroxyethyl)-imidazole) | Compound 46 | P. aeruginosa | 20 | |
| (Benzyloxyacetohydroxamic acid) | Compound 33 | E. coli & P. aeruginosa | High affinity |
Experimental Protocols
Confirmation of LpxC inhibition is primarily achieved through in vitro enzyme assays. The two most common methods are a fluorescence-based assay and a high-throughput mass spectrometry assay.
Fluorescence-Based LpxC Inhibition Assay
This method relies on the detection of the deacetylated product of the LpxC-catalyzed reaction using a fluorescent reagent, o-phthaldialdehyde (OPA), which reacts with the primary amine of the product to generate a fluorescent signal.
Materials:
-
Purified LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
o-Phthaldialdehyde (OPA) reagent
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the LpxC enzyme, and the test compound solution. Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding the OPA reagent.
-
Incubate for a short period to allow the fluorescent product to form.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 340 nm and emission at 455 nm).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
High-Throughput Mass Spectrometry (HT-MS) LpxC Inhibition Assay
This method directly measures the substrate and product of the LpxC reaction, offering a ratiometric readout that minimizes interference from compound fluorescence or quenching. It is particularly well-suited for high-throughput screening campaigns.
Materials:
-
Purified LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.3, 150 mM NaCl, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Quenching solution (e.g., 1 N HCl)
-
High-throughput mass spectrometry platform (e.g., RapidFire) coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Dispense test compounds into a 384-well plate.
-
Add the LpxC enzyme to each well and incubate.
-
Initiate the reaction by adding the substrate.
-
After a defined incubation period at room temperature, quench the reaction by adding the quenching solution.
-
Analyze the samples using the HT-MS system. The system aspirates a small volume from each well, performs a rapid solid-phase extraction to remove salts and proteins, and injects the purified sample into the mass spectrometer.
-
Monitor the mass transitions for both the substrate and the product.
-
Calculate the ratio of product to substrate for each well.
-
Determine the percent inhibition based on the reduction in the product-to-substrate ratio in the presence of the test compound compared to a control. IC50 values are then calculated.
Visualizations
Lipid A Biosynthesis Pathway and LpxC Inhibition
The following diagram illustrates the initial steps of the lipid A biosynthesis pathway in Gram-negative bacteria, highlighting the critical role of LpxC and its inhibition.
Caption: Inhibition of LpxC blocks the committed step in lipid A biosynthesis.
Experimental Workflow for LpxC Inhibition Confirmation
This diagram outlines the general workflow for confirming the inhibitory activity of novel compounds against LpxC using in vitro assays.
Caption: Workflow for determining the IC50 of novel LpxC inhibitors.
References
Kinetic comparison of LpxC substrates: UDP-3-O-acyl-GlcNAc and its analogs
A deep dive into the enzymatic kinetics of UDP-3-O-acyl-GlcNAc and its analogs with the essential bacterial enzyme LpxC reveals critical insights for substrate specificity and drug development. This guide provides a comparative analysis of LpxC substrate performance, supported by experimental data, for researchers, scientists, and drug development professionals in the field of antibacterial discovery.
The enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipid A, a vital component of the outer membrane of Gram-negative bacteria.[1][2] This makes LpxC an attractive target for the development of novel antibiotics. Understanding the kinetic parameters of LpxC with its natural substrate, UDP-3-O-acyl-N-acetylglucosamine, and its analogs is paramount for designing potent and specific inhibitors.
The Critical Role of the Acyl Chain in LpxC Catalysis
The presence and length of the acyl chain on the this compound substrate play a pivotal role in its recognition and processing by LpxC. The enzyme possesses a unique hydrophobic passage that accommodates the acyl chain of the substrate.[1] This structural feature is fundamental to the enzyme's catalytic efficiency.
A dramatic illustration of the acyl chain's importance is the staggering 5 x 106-fold increase in the catalytic efficiency (kcat/Km) of E. coli LpxC for its physiological substrate, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, compared to the analog lacking the acyl chain, UDP-GlcNAc. This vast difference underscores that the binding energy derived from the interaction between the acyl chain and the enzyme's hydrophobic tunnel is a primary driver of catalysis.
Comparative Kinetic Parameters
While LpxC exhibits a strong preference for substrates containing an acyl chain, its specificity for the length of that chain appears to be less stringent, particularly for those with 10 or more carbons. The primary substrate for E. coli LpxC is UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc (a C14 acyl chain), whereas for Pseudomonas aeruginosa, the natural substrate is UDP-3-O-[(R)-3-hydroxydecanoyl]-N-acetylglucosamine (a C10 acyl chain).[3]
Below is a summary of the available quantitative kinetic data for LpxC with different substrates.
| Substrate | Enzyme Source | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc (C14) | Escherichia coli | 2.1 | 3.3 | 1.57 x 106 |
| UDP-GlcNAc (No Acyl Chain) | Escherichia coli | - | - | ~0.3 |
Experimental Protocols
The determination of LpxC kinetic parameters is typically achieved through various enzymatic assays. Two common methods are outlined below.
Fluorescence-Based Assay using o-Phthaldialdehyde (OPA)
This continuous assay measures the production of the deacetylated product, UDP-3-O-acyl-glucosamine, which possesses a primary amine that reacts with OPA and a thiol to produce a fluorescent adduct.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5), the LpxC enzyme at a suitable concentration (e.g., 1-5 nM), and varying concentrations of the this compound substrate.
-
Initiation: Initiate the reaction by adding the enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 30°C).
-
Quenching: At specific time points, quench the reaction, for example, by adding a strong base (e.g., 0.1 M NaOH).
-
Detection: Add the OPA reagent to the quenched reaction and measure the fluorescence (excitation ~340 nm, emission ~455 nm) using a fluorometer.
-
Data Analysis: Determine the initial reaction velocities from the rate of fluorescence increase and fit the data to the Michaelis-Menten equation to calculate Km and kcat.
LC-MS/MS-Based Assay
This discontinuous assay directly measures the formation of the product and the depletion of the substrate using liquid chromatography-tandem mass spectrometry, offering high specificity and sensitivity.
Protocol:
-
Reaction Setup: Assemble reaction mixtures containing buffer, LpxC enzyme, and the substrate at various concentrations.
-
Reaction and Quenching: Initiate the reaction by adding the enzyme and incubate for a defined period. Terminate the reaction by adding a quenching solution (e.g., acetonitrile (B52724) containing an internal standard).
-
Sample Preparation: Centrifuge the quenched reactions to pellet the precipitated protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the samples onto a suitable LC column (e.g., a C18 column) to separate the substrate and product. Detect and quantify the separated molecules using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the amount of product formed or substrate consumed by comparing the peak areas to a standard curve. Determine the initial velocities and fit to the Michaelis-Menten equation to derive the kinetic parameters.
LpxC Catalytic Pathway
The following diagram illustrates the key steps in the LpxC-catalyzed deacetylation of its substrate.
Caption: LpxC-catalyzed deacetylation pathway.
Conclusion
The kinetic comparison of LpxC substrates underscores the indispensable role of the acyl chain for efficient enzymatic activity. While the enzyme exhibits some flexibility in accommodating acyl chains of varying lengths, the presence of this hydrophobic moiety is a critical determinant for substrate binding and catalysis. These findings are instrumental for the rational design of potent and selective LpxC inhibitors as novel Gram-negative antibacterial agents. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the intricacies of LpxC function.
References
Validating the Acyl Chain Specificity of LpxA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme UDP-N-acetylglucosamine acyltransferase (LpxA) catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. This makes LpxA a compelling target for the development of novel antibiotics. A critical aspect of LpxA's function is its specificity for the length of the acyl chain it transfers from an acyl carrier protein (ACP) to UDP-N-acetylglucosamine (UDP-GlcNAc). This guide provides a comparative overview of LpxA specificity across different bacterial species, supported by experimental data, and details the methodologies used to validate these findings.
Acyl Chain Length Specificity: A Comparative Analysis
The specificity of LpxA for a particular acyl chain length is not universally conserved and exhibits significant variation across different Gram-negative bacteria. This diversity is a key consideration in the development of broad-spectrum LpxA inhibitors. The following table summarizes the relative activity of Escherichia coli LpxA with various R-3-hydroxyacyl-ACP substrates.
| Acyl Chain Donor | Acyl Chain Length | Relative Activity (%) in E. coli LpxA |
| R-3-hydroxydecanoyl-ACP | C10 | ~0.1[1] |
| R-3-hydroxylauroyl-ACP | C12 | 1-2[1] |
| R-3-hydroxymyristoyl-ACP | C14 | 100 [1][2] |
| R-3-hydroxypalmitoyl-ACP | C16 | 1-2[1] |
As the data indicates, E. coli LpxA demonstrates a strong preference for the 14-carbon R-3-hydroxymyristoyl moiety. In contrast, LpxA from Pseudomonas aeruginosa shows maximal activity with R-3-hydroxydecanoyl-ACP (C10), preferring it over the C14 substrate by a factor of 1,000. Similarly, Leptospira interrogans LpxA displays absolute selectivity for R-3-hydroxylauroyl-ACP (C12).
This specificity is attributed to a "hydrocarbon ruler" within the enzyme's active site. Structural studies and site-directed mutagenesis have identified key amino acid residues, such as G173 in E. coli LpxA, that play a crucial role in determining this acyl chain length selectivity.
Experimental Protocols for Validating LpxA Specificity
Several robust methods are employed to determine the acyl chain specificity of LpxA. The choice of assay depends on the specific research question, available resources, and desired throughput.
Radioactive Acyltransferase Assay
This is a classic and highly sensitive method for directly measuring LpxA activity.
Principle: This assay quantifies the transfer of a radiolabeled acyl group from an acyl-ACP donor to UDP-GlcNAc. The radiolabeled product is then separated from the unreacted substrate and quantified. A common approach involves using [α-32P]UDP-GlcNAc as the acceptor substrate.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 40 mM HEPES, pH 8.0), bovine serum albumin (BSA) to stabilize the enzyme, the LpxA enzyme, and the acyl-ACP donor of a specific chain length.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled acceptor substrate, [α-32P]UDP-GlcNAc.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding an appropriate quenching solution, such as an acidic solution.
-
Separation of Product: Separate the acylated product, [α-32P]UDP-3-O-(R-3-hydroxyacyl)-GlcNAc, from the unreacted [α-32P]UDP-GlcNAc using thin-layer chromatography (TLC) on a silica (B1680970) gel plate. The acylated product is more hydrophobic and will migrate further up the plate.
-
Quantification: Visualize and quantify the radioactive spots on the TLC plate using a phosphorimager. The amount of product formed is directly proportional to the enzyme activity.
-
Comparison: Repeat the assay with a panel of acyl-ACP donors of different chain lengths to determine the relative specificity of the LpxA enzyme.
Continuous Fluorescent Assay
This method offers a real-time measurement of LpxA activity, making it suitable for high-throughput screening of inhibitors.
Principle: This assay detects the release of the free thiol group of the acyl carrier protein (holo-ACP) upon the transfer of the acyl chain to UDP-GlcNAc. A thiol-reactive fluorescent dye, such as ThioGlo1, is used to generate a fluorescent signal that is proportional to the rate of the enzymatic reaction.
Detailed Protocol:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing buffer, LpxA enzyme, UDP-GlcNAc, and the fluorescent dye ThioGlo1.
-
Initiation of Reaction: Initiate the reaction by adding the acyl-ACP donor substrate.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The initial rate of the reaction is determined from the linear phase of the fluorescence curve.
-
Kinetic Analysis: Perform the assay with varying concentrations of the acyl-ACP substrate to determine kinetic parameters such as Km and Vmax.
-
Specificity Determination: To assess acyl chain specificity, the assay is performed with a range of acyl-ACP donors, and the kinetic parameters are compared.
Visualizing the LpxA Reaction and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the LpxA-catalyzed reaction and the general workflow for validating its acyl chain specificity.
Caption: The enzymatic reaction catalyzed by LpxA.
Caption: General workflow for validating LpxA acyl chain specificity.
References
Safety Operating Guide
Proper Disposal of UDP-3-O-acyl-GlcNAc: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like UDP-3-O-acyl-GlcNAc are paramount for laboratory safety and environmental compliance. This guide provides essential information on the operational and disposal procedures for this compound, a key intermediate in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.
Key Physical and Chemical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for safe handling and for understanding its behavior in a laboratory setting.
| Property | Value |
| Molecular Formula | C₃₁H₅₃N₃O₁₉P₂ |
| Molecular Weight | 833.71 g/mol |
| Appearance | Solid (form may vary) |
| Storage Temperature | Recommended at -20°C for long-term stability |
| Decomposition | Specific decomposition products are not well-documented. |
| Solubility | Soluble in aqueous solutions. |
Experimental Protocols: Disposal Procedures
The following step-by-step guide outlines a general procedure for the disposal of small quantities of this compound typically used in research settings.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound.
2. Decontamination (Optional but Recommended):
-
For an added measure of safety, especially when working with biologically active molecules, consider decontamination before disposal.
-
A common method for inactivating many biochemicals is to treat the solution with a 10% bleach solution for at least 30 minutes.
-
Alternatively, autoclaving the waste solution can also be an effective method of degradation.
3. Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and cleaning materials, in a designated and clearly labeled waste container.
-
The container should be leak-proof and compatible with the waste being collected.
4. Final Disposal:
-
Aqueous Waste: Neutralize the pH of the decontaminated solution if necessary and dispose of it down the drain with copious amounts of water, in accordance with your local wastewater regulations. Always check with your EHS office before disposing of any chemical waste down the drain.
-
Solid Waste: Place contaminated solid waste (e.g., tubes, paper towels) in a designated chemical waste container for incineration or disposal in a scientific hazardous waste landfill, as directed by your institution.
Important Note: The biological activity of this compound as a precursor in the lipid A pathway suggests that it may have some biological effects, although it is not classified as a hazardous substance. Therefore, a cautious approach to its disposal is warranted.
Signaling Pathway and Experimental Workflow
This compound is a critical component in the initial stages of the lipid A biosynthesis pathway, which is essential for the formation of the outer membrane of Gram-negative bacteria. The enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) catalyzes the second committed step in this pathway, making it a key target for the development of novel antibiotics.
Caption: Initial steps of the Lipid A biosynthesis pathway.
This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these procedures and consulting with your institutional safety experts, you can ensure a safe and compliant laboratory environment.
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